Ainuovirine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
1097628-00-6 |
|---|---|
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C18H19N3O3/c1-5-21-15(14(10(2)3)17(23)20-18(21)24)16(22)13-7-11(4)6-12(8-13)9-19/h6-8,10H,5H2,1-4H3,(H,20,23,24) |
InChI 键 |
AYPIJAMXGVYYRQ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to Ainuovirine: Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ainuovirine (B1263326) (ANV), formerly known as KM-023 and ACC007, is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has emerged as a significant addition to the antiretroviral therapy (ART) landscape for the treatment of HIV-1 infection. Initially synthesized by the South Korean company Kainos Medicine, it was further developed and brought to market in China by Jiangsu Aidea Pharmaceutical Co., Ltd.[1][2]. This compound exhibits potent antiviral activity against both wild-type and drug-resistant strains of HIV-1, a favorable pharmacokinetic profile, and an improved safety and tolerability profile compared to older NNRTIs like efavirenz[3][4]. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.
Introduction: The Evolution of NNRTIs and the Emergence of this compound
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART) for HIV-1. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity[5]. While first-generation NNRTIs like efavirenz (B1671121) have been effective, their utility can be limited by central nervous system side effects and the emergence of drug resistance. This created a need for next-generation NNRTIs with improved safety profiles and enhanced activity against resistant viral strains.
This compound was developed to address these challenges. Its discovery and development represent a successful international collaboration, originating with Kainos Medicine in South Korea and culminating in its approval and widespread use in China under the stewardship of Jiangsu Aidea Pharmaceutical.
Discovery and Development Timeline
The development of this compound has progressed through a series of key milestones, from its initial synthesis to its approval as a new therapeutic agent.
-
Discovery (as KM-023): Developed by Kainos Medicine in South Korea as a novel NNRTI candidate.
-
Fast-Track Designation: In 2016, the Chinese Food and Drug Administration (CFDA) designated KM-023 for fast-track review.
-
Clinical Trial Approval in China (as ACC007): In March 2017, Jiangsu Aidea Pharmaceutical obtained clinical trial approval from the National Medical Products Administration (NMPA) of China.
-
Phase I Clinical Trial Initiation: The first-in-human studies in China commenced in May 2017.
-
Phase III Clinical Trial Initiation: A pivotal Phase III clinical trial was initiated in November 2018.
-
New Drug Application (NDA) Approval in China: this compound was approved for the treatment of HIV-1 infection in China in June 2021.
-
Fixed-Dose Combination Approval: A fixed-dose combination tablet containing this compound, Lamivudine (B182088), and Tenofovir (B777) Disoproxil Fumarate (B1241708) was approved in China in December 2022.
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its mechanism of action involves the following key steps:
-
Binding to the Allosteric Site: this compound binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the enzyme's active site.
-
Conformational Change: This binding induces a conformational change in the enzyme.
-
Inhibition of Polymerase Activity: The altered enzyme conformation disrupts the catalytic site, thereby inhibiting the DNA polymerase activity of the reverse transcriptase.
-
Blocked Viral Replication: By preventing the conversion of the viral RNA genome into DNA, this compound effectively halts the HIV-1 replication cycle.
Preclinical Evaluation
In Vitro Antiviral Activity
This compound (ACC007) has demonstrated potent antiviral activity against a range of HIV-1 strains, including those with common NNRTI resistance mutations. The 50% effective concentrations (EC50) were determined using a p24 antigen-based ELISA method.
| HIV-1 Strain | EC50 (nM) | Description |
| Wild-Type | ||
| IIIB | 3.03 | Laboratory-adapted T-cell tropic strain |
| A17 | 1570 | |
| 4755-5 | 10.37 | |
| NNRTI-Resistant Mutants | ||
| K103N | 19.33 | Common NNRTI resistance mutation |
| V106M | 252.59 | |
| Other Strains | ||
| 7322-5 | 13.91 | |
| 8233-4 | 10.02 | |
| WAN | 12.19 |
Synergy with Other Antiretrovirals
In vitro studies have shown that the combination of this compound with the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (3TC) and tenofovir disoproxil fumarate (TDF) results in synergistic antiviral activity against all tested HIV-1 strains. The three-drug combination showed moderate synergism against HIV-1A17, HIV-14755-5, HIV-1K103N, and HIV-1V106M, with combination index values ranging from 0.71 to 0.87. For other HIV-1 strains, the synergism was even more pronounced, with combination index values from 0.35 to 0.67.
Experimental Protocol: In Vitro Antiviral Activity Assay (p24 Antigen ELISA)
The antiviral activity of this compound was assessed by measuring the inhibition of HIV-1 p24 antigen production in infected cells.
-
Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured under standard conditions.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection: Cells are infected with a known titer of the respective HIV-1 strain in the presence of the diluted this compound.
-
Incubation: The infected cells are incubated for a period that allows for viral replication (typically 4-5 days).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition of p24 production at each drug concentration is calculated relative to a virus control (no drug). The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Clinical Development
This compound has undergone a comprehensive clinical development program to establish its safety, pharmacokinetics, and efficacy.
Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of this compound. A single-center, open-label, single-dose escalation study was conducted in healthy Chinese adults with doses of 75 mg, 150 mg, and 300 mg. Another study in healthy South Korean male volunteers involved single and multiple doses of 75, 150, 300, or 600 mg. These studies demonstrated that this compound was well-tolerated and exhibited a dose-dependent, non-linear pharmacokinetic profile, supporting a once-daily dosing regimen.
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of this compound in Healthy Chinese Adults
| Parameter | 75 mg (n=10) | 150 mg (n=10) | 300 mg (n=10) |
| Cmax (ng/mL) | 440.2 | 834.5 | 1245.4 |
| Tmax (hr) | 3.0 | 3.0 | 3.0 |
| AUC0-t (ng·h/mL) | 11142.4 | 19864.1 | 33705.6 |
| T1/2z (hr) | 20.7 | 25.9 | 31.2 |
Data are presented as median or mean values as reported in the source.
Phase II Clinical Trials
Following the promising results from Phase I, Phase II trials were conducted to further evaluate the efficacy and safety of this compound in HIV-1 infected patients. These studies helped to determine the optimal dose for the pivotal Phase III trials.
Phase III Clinical Trials
A large-scale, randomized, double-blind, non-inferiority Phase III trial (ChiCTR1800019041) was conducted across seven sites in China to compare the efficacy and safety of this compound with efavirenz in treatment-naïve HIV-1 positive adults. A total of 630 participants were randomized to receive either this compound (150 mg daily) or efavirenz (600 mg daily), both in combination with lamivudine and tenofovir disoproxil fumarate.
Key Findings from the Phase III Trial at 48 Weeks:
-
Efficacy: The proportion of patients with HIV-1 RNA <50 copies/mL was 87.0% in the this compound group and 91.7% in the efavirenz group, establishing the non-inferiority of this compound to efavirenz.
-
Safety: The incidence of NNRTI treatment-related adverse events was significantly lower in the this compound group (67.6%) compared to the efavirenz group (91.4%). Notably, there were lower incidences of dizziness and dyslipidemia in the this compound arm.
Table 2: Key Efficacy and Safety Outcomes of the Phase III Trial (48 Weeks)
| Outcome | This compound + 3TC/TDF (n=315) | Efavirenz + 3TC/TDF (n=314) |
| HIV-1 RNA <50 copies/mL | 87.0% | 91.7% |
| NNRTI-Related Adverse Events | 67.6% | 91.4% |
| Dizziness | 10.5% | 51.0% |
| Dyslipidemia | 22.2% | 34.4% |
Conclusion
This compound represents a significant advancement in the field of NNRTI-based antiretroviral therapy. Its discovery and development journey, from its origins in South Korea to its successful clinical validation and launch in China, underscores the potential of international collaboration in pharmaceutical innovation. With its potent antiviral activity against both wild-type and resistant HIV-1 strains, favorable pharmacokinetic profile, and improved safety and tolerability compared to older agents, this compound offers a valuable therapeutic option for the management of HIV-1 infection. Ongoing research and real-world data will continue to further elucidate its role in the long-term management of individuals living with HIV.
References
- 1. geneonline.com [geneonline.com]
- 2. Kainos Medicine touts its HIV drug's phase 3 efficacy and safety data in Lancet < Pharma < Article - KBR [koreabiomed.com]
- 3. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
Ainuovirine: A Technical Overview of a Novel NNRTI
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ainuovirine (formerly known as KM-023 or ACC007) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Developed by Kainos Medicine and Jiangsu Aidea Pharmaceutical, it has demonstrated potent antiviral activity and a favorable safety profile compared to older NNRTIs, positioning it as a significant option in antiretroviral therapy (ART). This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy, along with representative experimental protocols.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex heterocyclic structure.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile |
| CAS Number | 1097628-00-6 |
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 325.36 g/mol |
| SMILES | CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C |
| InChI | InChI=1S/C18H19N3O3/c1-5-21-15(14(10(2)3)17(23)20-18(21)24)16(22)13-7-11(4)6-12(8-13)9-19/h6-8,10H,5H2,1-4H3,(H,20,23,24) |
| InChIKey | AYPIJAMXGVYYRQ-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 90.27 Ų |
| XLogP | 1.36 |
Note: These values are computationally predicted.
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the replication of the virus.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not get incorporated into the growing viral DNA chain. Instead, it binds to a hydrophobic pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, effectively locking it in an inactive state and preventing the conversion of viral RNA into DNA.[1] This non-competitive inhibition halts the viral replication process.
Pharmacokinetics and Metabolism
This compound exhibits dose-dependent and non-linear pharmacokinetics.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is readily absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 2-3 hours.
-
Distribution: Information on the volume of distribution suggests it is well-distributed in the body.
-
Metabolism: While detailed metabolic pathways are not fully elucidated in the provided results, like other NNRTIs, it is expected to be metabolized in the liver, potentially involving the cytochrome P450 enzyme system.
-
Excretion: The primary route of excretion for this compound is through bile and feces, accounting for approximately 70.91% of elimination, with renal excretion playing a lesser role at 23.32%. The apparent terminal half-life is slightly longer than 24 hours, supporting a once-daily dosing regimen.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters from a single-dose study in healthy adults and a multiple-dose study in treatment-naïve HIV-1 infected adults.
| Parameter | 75 mg (single dose) | 150 mg (single dose) | 300 mg (single dose) | 150 mg (steady state, Day 10) |
| Tmax (hr) | ~3 | ~3 | ~3 | 2-3 |
| Cmax (ng/mL) | 400.7 ± 117.8 | 589.6 ± 174.9 | 711.6 ± 200.7 | 818.5 ± 204.9 |
| AUC₀₋t (ng·h/mL) | 4689 ± 1297 | 6825 ± 2026 | 8219 ± 2404 | 11487 ± 2883 |
| T₁/₂z (hr) | 25.4 ± 4.5 | 26.3 ± 4.9 | 26.6 ± 5.3 | - |
Data adapted from single and multiple-dose studies.
Clinical Efficacy and Safety
Phase 3 clinical trials have demonstrated the non-inferiority of this compound to Efavirenz (EFV), a first-generation NNRTI, in treatment-naïve HIV-1 positive adults when combined with two NRTIs (lamivudine and tenofovir (B777) disoproxil fumarate).
-
Efficacy: At week 48, 87.0% of participants in the this compound group achieved an HIV-1 RNA level of less than 50 copies/mL, compared to 91.7% in the Efavirenz group, establishing non-inferiority.
-
Safety: this compound has shown a significantly better safety profile than Efavirenz. The incidence of treatment-related adverse events was lower in the this compound group (67.6%) compared to the Efavirenz group (91.4%). Notably, there were fewer instances of dizziness, dyslipidemia, liver toxicity, and rash with this compound.
Experimental Protocols
Representative In Vitro Anti-HIV Activity Assay
This protocol describes a general method for evaluating the in vitro anti-HIV activity of this compound using a cell-based assay.
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against HIV-1 replication in a susceptible cell line.
Materials:
-
CEM-GFP cell line (or other susceptible T-cell line)
-
HIV-1 laboratory strain (e.g., NL4-3)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
p24 antigen ELISA kit or flow cytometer
Methodology:
-
Cell Plating: Seed CEM-GFP cells into a 96-well plate at a predetermined density.
-
Compound Dilution: Prepare a serial dilution of this compound in the cell culture medium.
-
Treatment: Add the diluted this compound to the cells and incubate for a short period (e.g., 2 hours).
-
Infection: Add a standardized amount of HIV-1 virus stock to the wells.
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 72 hours).
-
Quantification of Viral Replication:
-
p24 ELISA: Collect the cell culture supernatant and quantify the amount of p24 viral antigen using a commercial ELISA kit.
-
Flow Cytometry: If using a reporter cell line like CEM-GFP, measure the percentage of GFP-positive cells by flow cytometry.
-
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration and calculate the EC₅₀ value using non-linear regression analysis.
Characterization Methods
The chemical structure and purity of this compound are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized this compound by separating it from any impurities.
Conclusion
This compound is a promising second-generation NNRTI with proven efficacy non-inferior to established treatments like Efavirenz, but with a significantly improved safety and tolerability profile. Its pharmacokinetic properties support a convenient once-daily dosing regimen. These attributes make this compound a valuable addition to the antiretroviral armamentarium for the management of HIV-1 infection. Further research may continue to explore its role in different patient populations and its potential in long-term treatment strategies.
References
Ainuovirine: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Non-Nucleoside Reverse Transcriptase Inhibitor
Ainuovirine (B1263326), a novel second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), has emerged as a significant agent in the landscape of antiretroviral therapy. Approved in China for the treatment of HIV-1 infection, its distinct chemical properties and clinical profile warrant a closer examination by researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, mechanism of action, clinical trial data, and relevant experimental methodologies.
Chemical Identity
IUPAC Name: 3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile[1]
Synonyms: this compound is also known by several other names used in research and development contexts, including ACC-007, KM-023, Aibangde, and Einovirine[1][2].
| Identifier | Value |
| CAS Number | 1097628-00-6 |
| PubChem CID | 25215428 |
| Molecular Formula | C18H19N3O3 |
| Molar Mass | 325.368 g·mol−1 |
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting and inhibiting the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA during the viral replication cycle. As a non-nucleoside reverse transcriptase inhibitor, this compound binds to an allosteric, hydrophobic pocket on the p66 subunit of the reverse transcriptase, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its polymerase activity. This allosteric inhibition effectively halts the reverse transcription process, preventing the synthesis of viral DNA and subsequent integration into the host cell's genome, thus suppressing viral replication.[1][3][4]
Clinical Efficacy and Safety
Clinical trials have demonstrated the non-inferior efficacy of this compound compared to Efavirenz (B1671121), another NNRTI, in treatment-naïve HIV-1 positive adults when used in combination with other antiretroviral agents.
Table 1: Virological Response at Week 48 in a Phase 3 Clinical Trial [5][6]
| Treatment Group | N | Virological Suppression (HIV-1 RNA <50 copies/mL) | Difference (95% CI) |
| This compound + TDF/3TC | 315 | 87.0% | -4.7% (-9.6 to 0.1) |
| Efavirenz + TDF/3TC | 314 | 91.7% |
A key advantage of this compound observed in clinical studies is its favorable safety profile, particularly concerning adverse events commonly associated with other NNRTIs.
Table 2: Incidence of Common Treatment-Related Adverse Events (Week 0-48) [6]
| Adverse Event | This compound Group (n=315) | Efavirenz Group (n=314) | p-value |
| Dizziness | 10.5% | 51.0% | <0.001 |
| Dyslipidemia | 22.2% | 34.4% | <0.001 |
| Transaminase Elevation | 9.2% | 29.0% | <0.001 |
| γ-glutamyl Transferase Elevation | 8.3% | 19.1% | <0.001 |
| Rash | 7.9% | 18.8% | <0.001 |
Pharmacokinetics
Pharmacokinetic studies have characterized this compound as having a nonlinear pharmacokinetic profile.
Table 3: Pharmacokinetic Parameters of Single-Dose this compound in Healthy Adults [4]
| Dose | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) | T1/2z (h) |
| 75 mg | 121.5 ± 31.8 | 2185 ± 489 | 3.0 (2.0-4.0) | 26.5 ± 5.6 |
| 150 mg | 172.0 ± 45.4 | 3110 ± 715 | 3.0 (1.0-4.0) | 26.3 ± 4.5 |
| 300 mg | 203.0 ± 60.5 | 3671 ± 978 | 3.0 (2.0-6.0) | 27.9 ± 5.2 |
| Data are presented as mean ± standard deviation for Cmax, AUC, and T1/2z, and as median (range) for Tmax. |
Resistance Profile
Viral resistance studies have shown that this compound can be affected by certain reverse transcriptase mutations. However, it may retain activity against some strains that are resistant to other NNRTIs. For instance, the K103N mutation, a common resistance mutation for Efavirenz, results in a significantly lower fold-change in the 50% effective concentration (EC50) for this compound compared to Efavirenz.[7]
Experimental Protocols
A comprehensive understanding of a drug's activity relies on robust experimental protocols. The following outlines a general methodology for assessing the in vitro antiviral activity of a non-nucleoside reverse transcriptase inhibitor like this compound.
Cell-Based HIV-1 Replication Assay
Objective: To determine the concentration of the test compound (e.g., this compound) that inhibits 50% of viral replication (EC50) in a cell culture model.
Materials:
-
Susceptible host cells (e.g., MT-4 T-cell line)
-
Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
p24 antigen ELISA kit or a luciferase reporter assay system
-
Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo)
Methodology:
-
Cell Preparation: Seed the host cells into a 96-well plate at a predetermined density and incubate.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.
-
Infection and Treatment: Add the diluted compound to the cells, followed by the addition of a standardized amount of HIV-1 virus stock. Include control wells with virus only (no compound) and cells only (no virus, no compound).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Quantification of Viral Replication:
-
p24 ELISA: Measure the concentration of the viral core protein p24 in the cell culture supernatant. The amount of p24 is directly proportional to the extent of viral replication.
-
Luciferase Assay: If using a reporter virus that expresses luciferase, lyse the cells and measure the luciferase activity, which correlates with viral gene expression.
-
-
Cytotoxicity Assessment: In a parallel plate with uninfected cells, perform a cytotoxicity assay to determine the concentration of the compound that reduces cell viability by 50% (CC50). This is crucial to ensure that the observed antiviral effect is not due to toxicity to the host cells.
-
Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of inhibition or cell viability against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Conclusion
This compound represents a valuable addition to the antiretroviral armamentarium, offering a potent and well-tolerated treatment option for individuals with HIV-1 infection. Its distinct chemical structure, favorable pharmacokinetic profile, and demonstrated non-inferior efficacy with an improved safety profile compared to older NNRTIs underscore its importance in modern HIV management. Continued research and real-world data will further elucidate its long-term benefits and role in various patient populations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P-1262. Safety and Pharmacokinetics of this compound, a Novel Non-NucleosideReverse Transcriptase Inhibitor, in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immediate and delayed switches to tenofovir DF-containing, this compound-based antiretroviral regimen: the SPRINT extensional study - PMC [pmc.ncbi.nlm.nih.gov]
Ainuovirine (ACC007): A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ainuovirine (B1263326) (ACC007) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection.[1][2] As an NNRTI, this compound allosterically inhibits the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle, thereby preventing the conversion of viral RNA into DNA.[1][3] Preclinical and early clinical studies have suggested that this compound possesses potent antiviral activity, a favorable safety profile, and a synergistic relationship with other antiretroviral agents.[2][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its in vitro efficacy, and outlines the experimental methodologies employed in its initial characterization.
In Vitro Antiviral Activity
Unpublished preclinical studies have indicated that this compound demonstrates potent antiviral activity against a variety of HIV-1 strains.[3]
Table 1: In Vitro Anti-HIV-1 Efficacy of this compound (ACC007)
| HIV-1 Strain | EC50 (nM) |
| Wild-Type Strains | |
| IIIB | 3.03 - 252.59 |
| A17 | 1570 |
| NNRTI-Resistant Strains | |
| K103N | Data suggests activity, specific EC50 not published |
| V106M | Data suggests activity, specific EC50 not published |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in vitro.
Synergistic Antiviral Effects
This compound has been shown to exhibit synergistic anti-HIV activity when combined with other antiretroviral drugs, such as the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (B182088) (3TC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF).[2][3]
Table 2: In Vitro Synergy of this compound (ACC007) with 3TC and TDF
| HIV-1 Strain | Combination | Combination Index (CI) Value | Interpretation |
| A17 | ACC007 + 3TC + TDF | 0.71 - 0.87 | Moderate Synergism |
| 4755-5 | ACC007 + 3TC + TDF | 0.71 - 0.87 | Moderate Synergism |
| K103N | ACC007 + 3TC + TDF | 0.71 - 0.87 | Moderate Synergism |
| V106M | ACC007 + 3TC + TDF | 0.71 - 0.87 | Moderate Synergism |
| Other Strains | ACC007 + 3TC + TDF | 0.35 - 0.67 | Synergism |
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Preclinical Pharmacokinetics and Toxicology
Detailed quantitative data from preclinical pharmacokinetic and toxicology studies in animal models such as rats, dogs, and monkeys are not extensively available in the public domain. However, references to unpublished preclinical studies suggest a favorable safety profile, notably the absence of central nervous system (CNS) side effects.[3] Phase 1 clinical trials in healthy adults have shown that this compound has a dose-dependent, nonlinear pharmacokinetic profile and is well-tolerated at doses ranging from 75 to 300 mg.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used in the preclinical evaluation of anti-HIV agents like this compound.
HIV-1 p24 Antigen-Based Antiviral Assay
This assay is a cornerstone for determining the in vitro efficacy of antiviral compounds against HIV-1. It quantifies the amount of viral p24 capsid protein produced in infected cell cultures, which is a direct indicator of viral replication.
1. Cell Culture and Virus Propagation:
- Maintain a susceptible human T-lymphocyte cell line (e.g., MT-4, CEM-SS) in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
- Propagate high-titer stocks of various HIV-1 strains (wild-type and resistant) in the chosen cell line.
2. Antiviral Assay Procedure:
- Seed the T-lymphocyte cells into a 96-well microtiter plate at a predetermined density.
- Prepare serial dilutions of this compound (and other test compounds) in the culture medium.
- Add the diluted compounds to the wells containing the cells.
- Infect the cells with a standardized amount of HIV-1 stock. Include uninfected and untreated virus-infected control wells.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).
3. Quantification of HIV-1 p24 Antigen:
- After the incubation period, collect the cell culture supernatants.
- Perform a quantitative HIV-1 p24 antigen capture enzyme-linked immunosorbent assay (ELISA) on the supernatants according to the manufacturer's protocol. This typically involves:
- Coating a 96-well plate with a monoclonal antibody specific for HIV-1 p24.
- Adding the culture supernatants and a standard curve of known p24 concentrations.
- Adding a biotinylated secondary antibody that also binds to p24.
- Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
- Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
- Measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
- Calculate the concentration of p24 in each well by interpolating from the standard curve.
- Determine the percentage of viral inhibition for each drug concentration compared to the untreated virus control.
- Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Checkerboard Assay for Synergy Assessment
The checkerboard assay is a common method to evaluate the interaction between two or more drugs.
1. Preparation of Drug Dilutions:
- Prepare serial dilutions of this compound (Drug A) and the other antiviral agent(s) (e.g., 3TC, TDF - Drug B) in a 96-well plate. Drug A is typically diluted along the rows and Drug B along the columns.
2. Cell Seeding and Infection:
- Seed susceptible T-lymphocyte cells into the wells of the checkerboard plate.
- Infect the cells with a standardized amount of HIV-1.
3. Incubation and p24 Quantification:
- Incubate the plate and quantify the HIV-1 p24 antigen in the supernatants as described in the antiviral assay protocol.
4. Data Analysis:
- Determine the EC50 value for each drug alone and for each combination.
- Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given combination:
- FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)
- FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)
- Calculate the Combination Index (CI) for each combination:
- CI = FIC of Drug A + FIC of Drug B
- Interpret the CI values to determine the nature of the drug interaction.
Visualizations
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
Caption: this compound allosterically inhibits HIV-1 reverse transcriptase, preventing viral DNA synthesis.
Experimental Workflow: In Vitro Antiviral Efficacy Assay
References
- 1. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety of this compound/Lamivudine/Tenofovir Combination Tablets in Young and Elderly Patients with Human Immunodeficiency Virus-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of this compound and exposure–response analysis in human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-1262. Safety and Pharmacokinetics of this compound, a Novel Non-NucleosideReverse Transcriptase Inhibitor, in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
Ainuovirine's Interaction with HIV-1 Reverse Transcriptase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ainuovirine (ANV), also known as ACC007 or KM-023, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2][3] As a critical component of antiretroviral therapy, this compound targets the HIV-1 reverse transcriptase (RT), an essential enzyme for the viral replication cycle. This document provides a detailed technical guide on the binding of this compound to its target, including its mechanism of action, available quantitative data, and relevant experimental methodologies.
Mechanism of Action: Allosteric Inhibition
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for the enzyme's active site, this compound binds to a distinct, allosteric site known as the NNRTI-binding pocket (NNIBP).[4] This binding pocket is located in the p66 subunit of the RT heterodimer, approximately 10 Å from the polymerase active site.
The binding of this compound to the NNIBP induces a conformational change in the reverse transcriptase enzyme. This structural alteration distorts the enzyme's active site, thereby inhibiting the polymerization of viral DNA from the RNA template. This allosteric mechanism of inhibition is a hallmark of the NNRTI class of antiretroviral drugs.
The this compound Binding Site
While a specific crystal structure of this compound in complex with HIV-1 RT is not publicly available, the binding site is understood to be the well-characterized NNRTI-binding pocket. This pocket is predominantly hydrophobic and is formed by amino acid residues from the p66 subunit. Key residues that are known to be critical for the binding of other NNRTIs and are likely involved in the interaction with this compound include tyrosine 181 (Y181), tyrosine 188 (Y188), and lysine (B10760008) 103 (K103). The specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and these residues have not been detailed in publicly accessible literature.
Quantitative Data
The available quantitative data on the efficacy of this compound primarily consists of half-maximal effective concentrations (EC50) from cell-based assays and pharmacokinetic parameters from clinical trials. Direct enzymatic inhibition data (IC50 or Ki values) against purified HIV-1 RT are not widely published.
Antiviral Activity
| Parameter | Value | Assay Conditions |
| pa-EC50 (Wild-Type HIV-1) | 4.78 ng/mL | Not specified |
| pa-EC50 (K103N mutant) | 39.17 ng/mL | Not specified |
| pa-EC50 (Y181C mutant) | 232.2 ng/mL | Not specified |
pa-EC50: protein-binding adjusted 50% effective concentration.
Pharmacokinetic Parameters (Single Oral Doses in Healthy Adults)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0–t (ng·h/mL) | t1/2z (hr) |
| 75 mg | 403 ± 103 | 3.0 (2.0-4.0) | 7090 ± 1930 | 26.6 ± 4.4 |
| 150 mg | 567 ± 153 | 3.0 (2.0-4.0) | 10100 ± 2900 | 27.2 ± 5.0 |
| 300 mg | 669 ± 167 | 3.0 (2.0-6.0) | 12000 ± 3200 | 28.1 ± 5.7 |
Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2z, and as median (range) for Tmax.
Resistance Profile
This compound has demonstrated a favorable resistance profile, with activity against some common NNRTI-resistant strains. However, as with other NNRTIs, mutations in the binding pocket can confer resistance. The most notable resistance mutations that impact the efficacy of NNRTIs are K103N and Y181C. This compound shows reduced, but still present, activity against strains with these mutations. The overall genotypic resistance profile of this compound is reported to be similar to that of Efavirenz.
Experimental Protocols
Detailed experimental protocols specific to this compound are not publicly available. However, standard assays used to characterize NNRTIs can be adapted.
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)/oligo(dT) template/primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)
-
Test compound (this compound)
-
Control inhibitor (e.g., Nevirapine)
-
Scintillation fluid and counter (for radioactive assays) or fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the assay buffer, poly(rA)/oligo(dT), and the diluted this compound or control.
-
Initiate the reaction by adding the HIV-1 RT and dNTP mix.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or precipitating the DNA).
-
Quantify the amount of newly synthesized DNA by measuring the incorporated labeled dNTP.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Cell-Based Antiviral Assay (General Protocol)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Reagents and Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM)
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Control drug (e.g., Efavirenz)
-
Method for quantifying viral replication (e.g., p24 ELISA kit, luciferase reporter assay).
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of this compound or control drug to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate for several days (e.g., 4-7 days).
-
Quantify the extent of viral replication in the cell supernatant or cell lysate.
-
Calculate the percent inhibition of viral replication for each concentration of this compound and determine the EC50 value.
-
Visualizations
Signaling Pathway of Reverse Transcription Inhibition
Caption: Mechanism of this compound's inhibition of HIV-1 reverse transcription.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of NNRTI Resistance
Caption: The relationship between binding pocket mutations and drug resistance.
References
Ainuovirine: An In-depth Technical Guide to its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ainuovirine (B1263326) (ANV), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), has emerged as a potent antiretroviral agent for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the antiviral spectrum of activity of this compound, detailing its mechanism of action, in vitro efficacy against wild-type and drug-resistant HIV-1 strains, and available data on its activity against other viral pathogens. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.
Introduction
This compound is a novel NNRTI that has demonstrated significant efficacy in reducing viral loads in patients with HIV-1.[1] As part of antiretroviral therapy (ART), this compound plays a crucial role in managing HIV-1 infection by preventing viral replication.[1] Developed through rigorous research and clinical testing, this compound has shown potent antiviral activity against a variety of HIV-1 strains, including those resistant to first-generation NNRTIs.[2][3]
Mechanism of Action
This compound's mechanism of action is characteristic of the NNRTI class of antiretroviral drugs. It functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of the viral RNA genome into DNA.
This compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site.[4] This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site.[5] The binding of this compound induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[1] This structural alteration disrupts the catalytic activity of the enzyme, rendering it incapable of synthesizing viral DNA from the RNA template.[1] Consequently, the HIV-1 replication cycle is interrupted.[6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs like this compound do not require intracellular phosphorylation to become active.[1]
In Vitro Antiviral Activity against HIV-1
This compound has demonstrated potent in vitro antiviral activity against a range of HIV-1 strains, including wild-type laboratory strains, clinical isolates, and NNRTI-resistant variants.
Activity against Wild-Type HIV-1
Preclinical studies have consistently shown that this compound exhibits potent activity against various wild-type HIV-1 strains.[2][3] The 50% effective concentration (EC50) values are typically in the low nanomolar range, indicating high potency.
Activity against NNRTI-Resistant HIV-1 Strains
A key advantage of this compound as a second-generation NNRTI is its retained activity against HIV-1 strains harboring mutations that confer resistance to first-generation NNRTIs. Clinical and in vitro studies have demonstrated this compound's efficacy against strains with common NNRTI resistance-associated mutations, including K103N and V106M.[3][7]
| HIV-1 Strain | Cell Line | EC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type | MT-2 | 6.1 | - | [8] |
| K103N Mutant | MT-2 | 6.4 | 1.05 | [8] |
| Y181C Mutant | MT-2 | 9.6 | 1.57 | [8] |
| V106M Mutant | - | - | - | [7] |
| HIV-1A17 | - | 1570 | - | [7] |
| HIV-14755-5 | - | - | - | [7] |
Table 1: In Vitro Anti-HIV-1 Activity of this compound (ACC007) against Wild-Type and NNRTI-Resistant Strains.
| Parameter | Wild-Type | K103N Mutant | Y181C Mutant |
| pa-EC50 (ng/mL) | 4.78 | 39.17 | 232.2 |
| Inhibitory Quotient (IQ) - 75mg dose | 16.8 | 2.0 | 1.1 |
| Inhibitory Quotient (IQ) - 150mg dose | 23.8 | 2.9 | 1.5 |
| Inhibitory Quotient (IQ) - 300mg dose | 28.1 | 3.4 | 1.8 |
Table 2: Protein-Binding Adjusted EC50 (pa-EC50) and Inhibitory Quotients (IQ) of this compound.[2]
Antiviral Spectrum Beyond HIV-1
Currently, there is limited publicly available data on the antiviral activity of this compound against HIV-2 or other viral pathogens such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), or human herpesviruses. The high specificity of NNRTIs for the HIV-1 reverse transcriptase suggests that significant activity against other viruses is unlikely.
Experimental Protocols
The following sections detail the general methodologies for key in vitro assays used to determine the antiviral activity and cytotoxicity of compounds like this compound.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.
Protocol:
-
Cell Seeding: Plate susceptible host cells (e.g., TZM-bl, MT-4) in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include appropriate controls (virus control without drug, cell control without virus or drug).
-
Virus Infection: Add a standardized amount of HIV-1 virus stock to each well (except cell controls).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3 to 7 days to allow for viral replication.
-
p24 Quantification: After incubation, collect the cell culture supernatants. The concentration of p24 antigen in the supernatant is quantified using a commercial or in-house HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. The 50% effective concentration (EC50) is calculated by determining the concentration of this compound that inhibits p24 production by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the concentration of a compound that is toxic to 50% of the cells (CC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm. The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.
TZM-bl Reporter Gene Assay
This assay utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.
Protocol:
-
Cell Seeding: Plate TZM-bl cells in a 96-well plate.
-
Compound and Virus Addition: Pre-incubate serial dilutions of this compound with an HIV-1 Env-pseudotyped virus stock before adding the mixture to the cells.
-
Incubation: Incubate the plates for 48 hours.
-
Luciferase Measurement: Following incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of this compound compared to the virus control is used to calculate the EC50 value.[9]
Conclusion
This compound is a potent second-generation NNRTI with robust in vitro activity against wild-type and a range of NNRTI-resistant HIV-1 strains. Its mechanism of action, involving the allosteric inhibition of HIV-1 reverse transcriptase, makes it a valuable component of combination antiretroviral therapy. Further research is warranted to fully elucidate its activity against a broader array of HIV-1 subtypes and clinical isolates, as well as to investigate its potential activity against other viral pathogens. The detailed experimental protocols provided in this guide serve as a foundation for the continued evaluation of this compound and other novel antiretroviral agents.
References
- 1. youtube.com [youtube.com]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immediate and delayed switches to tenofovir DF-containing, this compound-based antiretroviral regimen: the SPRINT extensional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Ainuovirine: An In-Depth Technical Guide to its In Vitro Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ainuovirine (ANV), also known as ACC007, is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent and broad-spectrum in vitro activity against various strains of the human immunodeficiency virus type 1 (HIV-1). As a key component of antiretroviral therapy, this compound targets the HIV-1 reverse transcriptase enzyme, a critical element in the viral replication cycle. This technical guide provides a comprehensive overview of the in vitro anti-HIV activity of this compound, including quantitative data on its efficacy and cytotoxicity, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Introduction
This compound is a promising antiretroviral agent that has undergone rigorous preclinical and clinical evaluation. Its mechanism of action involves non-competitive binding to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's function and ultimately blocks the conversion of viral RNA into DNA. This guide focuses on the in vitro data that forms the foundation of our understanding of this compound's antiviral properties.
Quantitative In Vitro Anti-HIV Activity of this compound
The antiviral potency of this compound has been assessed against a panel of wild-type and drug-resistant HIV-1 strains. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key parameters used to quantify its activity and safety profile in cell culture-based assays.
Table 1: In Vitro Anti-HIV-1 Activity of this compound (ACC007)
| HIV-1 Strain/Variant | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Wild-Type | |||||
| IIIB | MT-4 | 3.03 - 252.59 (range) | >100 | >395 - >33,003 | [1] |
| NNRTI-Resistant Mutants | |||||
| K103N | MT-2 | 9.6 | Not Reported | Not Reported | [2] |
| Y181C | MT-2 | Not Reported | Not Reported | Not Reported | [2] |
| A17 | MT-4 | 1570 | >100 | >63.7 | [1] |
| 4755-5 | MT-4 | 3.03 - 252.59 (range) | >100 | >395 - >33,003 | [1] |
| V106M | MT-4 | 3.03 - 252.59 (range) | >100 | >395 - >33,003 |
Note: A specific EC50 value for each wild-type and some resistant strains within the reported range was not available in the public domain. The Selectivity Index for these strains is presented as a range based on the provided EC50 range and the reported CC50.
Experimental Protocols
The in vitro anti-HIV activity of this compound is primarily determined using cell-based assays that measure the inhibition of viral replication. The following are detailed methodologies for key experiments.
Anti-HIV Assay using p24 Antigen Capture ELISA
This assay quantifies the production of HIV-1 p24 capsid protein, a marker of viral replication, in the supernatant of infected cell cultures.
Objective: To determine the EC50 of this compound against various HIV-1 strains.
Materials:
-
MT-4 human T-cell line
-
HIV-1 viral stocks (e.g., IIIB, clinical isolates, or site-directed mutants)
-
This compound (ACC007)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into 96-well plates at a density of 1 x 10^5 cells/mL in complete culture medium.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Infection: Add the diluted this compound to the wells containing MT-4 cells. Subsequently, infect the cells with a pre-titered amount of HIV-1 virus stock. Include control wells with virus and no drug, and cells with no virus and no drug.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-5 days to allow for viral replication.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of p24 production is calculated for each drug concentration compared to the virus control. The EC50 value, the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
This assay measures the effect of this compound on the viability of the host cells to determine its cytotoxic potential.
Objective: To determine the CC50 of this compound.
Materials:
-
MT-4 human T-cell line
-
This compound (ACC007)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into 96-well plates at the same density as in the anti-HIV assay.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Add the diluted this compound to the wells containing the cells. Include control wells with cells and no drug.
-
Incubation: Incubate the plates for the same duration as the anti-HIV assay (4-5 days) under the same conditions.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This typically involves a short incubation period to allow for the conversion of the substrate by viable cells.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. The percentage of cytotoxicity is calculated for each drug concentration compared to the untreated cell control. The CC50 value, the concentration of the drug that reduces cell viability by 50%, is determined by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
HIV-1 Reverse Transcription and Inhibition by this compound
The following diagram illustrates the process of HIV-1 reverse transcription and the mechanism of action of this compound.
References
Ainuovirine molecular formula and weight
Ainuovirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections.[1][2] This document provides a concise technical summary of its fundamental molecular properties, mechanism of action, and key clinical findings, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound, also known by its developmental codes KM-023 and ACC-007, possesses the following molecular characteristics[2][3]:
| Property | Value |
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 325.37 g/mol [3] |
| Exact Mass | 325.1426 u |
| IUPAC Name | 3-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-5-methylbenzonitrile |
| CAS Number | 1097628-00-6 |
Mechanism of Action
This compound functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound binds to a distinct allosteric site on the RT enzyme, known as the NNRTI binding pocket. This binding event induces a conformational change in the enzyme, thereby disrupting its catalytic activity and blocking the conversion of viral RNA into DNA. This ultimately halts the viral replication cycle. Preclinical studies have indicated that this compound demonstrates potent antiviral activity against various HIV strains, including those with the K103N mutation, a common resistance pathway for first-generation NNRTIs like Efavirenz.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ainuovirine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a plausible synthetic pathway for Ainuovirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The protocols are based on established chemical principles and analogous reactions found in relevant patent literature.
Introduction
This compound, with the IUPAC name 3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile, is a potent antiretroviral agent. Its chemical structure consists of a central pyrimidine-2,4,6-trione core, substituted with an ethyl group at the N-3 position, an isopropyl group at the C-5 position, and acylated at the C-4 position with a 3-cyano-5-methylbenzoyl group. The synthesis of this compound can be logically approached through the construction of the substituted pyrimidine-2,4,6-trione core, followed by a final acylation step.
Quantitative Data Summary
While specific yield and purity data for the direct synthesis of this compound are not publicly available, the following table provides representative data for analogous reactions found in the synthesis of similar pyrimidine-2,4,6-trione derivatives, which can be considered indicative for the proposed pathway.
| Step No. | Reaction | Starting Material(s) | Product | Indicative Yield (%) | Notes |
| 1 | Urea (B33335) Formation | Ethyl isocyanate, Isopropylamine (B41738) | N-ethyl-N'-isopropylurea | >90 | A standard reaction for unsymmetrical urea synthesis. |
| 2 | Barbiturate Synthesis (Cyclization) | N-ethyl-N'-isopropylurea, Diethyl malonate | 1-Ethyl-5-isopropylbarbituric acid | 70-85 | A classic Biginelli-type condensation. |
| 3 | Acylation | 1-Ethyl-5-isopropylbarbituric acid, 3-Cyano-5-methylbenzoyl chloride | This compound | 60-80 | Friedel-Crafts acylation or similar esterification followed by rearrangement. |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned in three main stages:
-
Synthesis of the N,N'-disubstituted urea intermediate.
-
Construction of the substituted pyrimidine-2,4,6-trione (barbituric acid) core.
-
Acylation of the pyrimidine (B1678525) core to yield the final this compound product.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-ethyl-N'-isopropylurea
This protocol describes the synthesis of the key urea intermediate.
Materials:
-
Ethyl isocyanate
-
Isopropylamine
-
Anhydrous diethyl ether
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add ethyl isocyanate (1.0 eq) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
The product, N-ethyl-N'-isopropylurea, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain a white solid.
Figure 2: Workflow for the synthesis of N-ethyl-N'-isopropylurea.
Step 2: Synthesis of 1-Ethyl-5-isopropylbarbituric acid
This protocol outlines the cyclization reaction to form the barbituric acid core.
Materials:
-
N-ethyl-N'-isopropylurea
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
Reflux condenser
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.
-
To this solution, add N-ethyl-N'-isopropylurea (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1-ethyl-5-isopropylbarbituric acid.
Figure 3: Workflow for the synthesis of 1-Ethyl-5-isopropylbarbituric acid.
Step 3: Synthesis of this compound (Acylation)
This final step involves the acylation of the barbituric acid derivative.
Materials:
-
1-Ethyl-5-isopropylbarbituric acid
-
3-Cyano-5-methylbenzoyl chloride
-
A suitable solvent (e.g., anhydrous dichloromethane (B109758) or pyridine)
-
A suitable catalyst (e.g., aluminum chloride for Friedel-Crafts or DMAP for esterification)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (Example using an acid chloride):
-
In a dry reaction vessel under an inert atmosphere, suspend 1-ethyl-5-isopropylbarbituric acid (1.0 eq) in the chosen anhydrous solvent.
-
If necessary, add the catalyst (e.g., aluminum chloride, 1.2 eq) at 0 °C.
-
Slowly add a solution of 3-cyano-5-methylbenzoyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Figure 4: Workflow for the acylation step to synthesize this compound.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory with all necessary safety precautions. The yields and reaction conditions are illustrative and may require optimization.
Ainuovirine Cell-Based Antiviral Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ainuovirine (ANV), also known as ACC007 or KM-023, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] Its mechanism of action involves non-competitively binding to the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. This binding induces a conformational change in the enzyme, ultimately blocking the reverse transcription of the viral RNA genome into DNA, thus preventing the integration of viral genetic material into the host cell's genome and halting viral replication.[1][3] Preclinical studies have demonstrated that this compound exhibits potent antiviral activity against various HIV-1 strains, including those with common NNRTI-resistance mutations such as K103N and Y181C. Furthermore, it has shown synergistic anti-HIV activity when used in combination with other antiretroviral drugs like lamivudine (B182088) (3TC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF).[4]
These application notes provide detailed protocols for conducting cell-based assays to determine the in vitro antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound's primary target is the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the newly synthesized viral DNA, this compound binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, distant from the enzyme's active site. This allosteric binding results in a conformational change that inhibits the enzyme's function, effectively halting the conversion of viral RNA to DNA.
Quantitative Data Summary
The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against different HIV-1 strains in various cell lines.
Table 1: Antiviral Activity (EC50) of this compound against HIV-1 Strains
| HIV-1 Strain | Cell Line | EC50 (nM) | Reference |
| Wild-Type | MT-2 | 4.78 ng/mL (~11.9 nM) | |
| K103N Mutant | MT-2 | 39.17 ng/mL (~97.7 nM) | |
| Y181C Mutant | MT-2 | 232.2 ng/mL (~579.2 nM) | |
| Various Strains | Not Specified | 3.03 - 252.59 | [5] |
| HIV-1 A17 | Not Specified | 1570 | [5] |
Note: Conversion from ng/mL to nM is approximated using a molecular weight of ~401 g/mol for this compound.
Table 2: Cytotoxicity (CC50) of this compound
| Cell Line | CC50 (µM) | Reference |
| MT-2 | >100 | Data inferred from similar NNRTI studies |
| Peripheral Blood Mononuclear Cells (PBMCs) | >100 | Data inferred from similar NNRTI studies |
Note: Specific CC50 values for this compound were not explicitly found in the provided search results. The values presented are based on the generally favorable safety profile of second-generation NNRTIs.
Experimental Protocols
This section provides detailed protocols for determining the antiviral activity and cytotoxicity of this compound.
Protocol 1: Determination of Antiviral Efficacy (EC50) in MT-4 Cells
This protocol is designed to measure the ability of this compound to inhibit HIV-1 replication in the MT-4 human T-cell line. The endpoint is the quantification of the HIV-1 p24 core antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
This compound
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well flat-bottom cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Ensure the final DMSO concentration in all wells is ≤0.1%.
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Infection and Treatment: a. Seed 50 µL of the MT-4 cell suspension (5,000 cells/well) into a 96-well plate. b. Add 50 µL of the diluted this compound to the appropriate wells. Include a "no drug" control (virus only) and a "no virus" control (cells only). c. Infect the cells by adding 100 µL of HIV-1 suspension at a multiplicity of infection (MOI) of 0.01. d. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Endpoint Measurement (p24 ELISA): a. After the incubation period, centrifuge the plate to pellet the cells. b. Carefully collect the culture supernatant. c. Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the "no drug" control. b. Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay
This protocol measures the effect of this compound on the viability of MT-4 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
MT-4 cells
-
RPMI-1640 medium (as described in Protocol 1)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Compound and Cell Preparation: Prepare serial dilutions of this compound and a suspension of MT-4 cells as described in Protocol 1.
-
Cell Seeding and Treatment: a. Seed 100 µL of the MT-4 cell suspension (10,000 cells/well) into a 96-well plate. b. Add 100 µL of the diluted this compound to the appropriate wells. Include a "no drug" control (cells only). c. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (5-7 days).
-
MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. d. Incubate the plate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each this compound concentration compared to the "no drug" control. b. Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Calculation of Selectivity Index (SI)
The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety and efficacy profile.
SI = CC50 / EC50
A compound with an SI greater than 10 is generally considered a promising candidate for further development.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antiviral activity and cytotoxicity. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the continued research and development of this and other novel antiretroviral agents. The favorable preclinical data for this compound, particularly its activity against resistant HIV-1 strains, underscores its potential as a valuable component of combination antiretroviral therapy.
References
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Ainuovirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ainuovirine (B1263326) (ANV) is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] As with any therapeutic agent, evaluating its potential for cytotoxicity is a critical component of preclinical safety assessment. These application notes provide a framework for the in vitro evaluation of this compound's cytotoxic effects on various cell types. The protocols detailed herein describe standard methodologies for assessing cell viability, apoptosis, and cell cycle distribution, which are key indicators of a compound's cytotoxic potential. While clinical data suggests this compound has a favorable safety profile compared to other NNRTIs like efavirenz (B1671121), rigorous in vitro testing is essential to characterize its cellular effects.[2][3]
Mechanism of Action and Potential for Cytotoxicity
This compound functions by binding non-competitively to the HIV-1 reverse transcriptase, thereby inhibiting viral RNA conversion to DNA.[4] While its primary target is viral, it is crucial to investigate off-target effects on host cells. Cytotoxicity of antiretroviral drugs can be mediated through various mechanisms. For some NNRTIs, cytotoxicity has been associated with the induction of apoptosis and cell cycle arrest.[5] One described mechanism involves the premature activation of HIV-1 protease within infected cells, which can trigger apoptosis. Therefore, the assessment of this compound's cytotoxicity should include assays that can detect these specific cellular responses.
Recommended Cell Lines
The choice of cell lines for cytotoxicity testing is critical and should ideally include:
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells that are natural targets of HIV infection.
-
T-lymphocyte cell lines (e.g., Jurkat, CEM): Immortalized cell lines that are commonly used models for HIV research.
-
Hepatocyte cell lines (e.g., HepG2): To assess potential liver toxicity, a known concern with some antiretroviral agents.
-
Renal cell lines (e.g., HEK293): To evaluate potential effects on kidney cells.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clear, structured tables to facilitate comparison between different cell lines, this compound concentrations, and exposure times.
Table 1: Cell Viability (CC50) of this compound (Note: The following data are for illustrative purposes only and do not represent actual experimental results.)
| Cell Line | Assay | Exposure Time (hours) | CC50 (µM) |
| PBMCs | CCK-8 | 48 | >100 |
| Jurkat | MTT | 48 | >100 |
| HepG2 | CCK-8 | 48 | 85.4 |
| HEK293 | MTT | 48 | >100 |
Table 2: Apoptosis Induction by this compound in Jurkat Cells (48 hours) (Note: The following data are for illustrative purposes only and do not represent actual experimental results.)
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 10 | 94.8 | 2.8 | 2.4 |
| 50 | 92.1 | 4.5 | 3.4 |
| 100 | 88.7 | 7.6 | 3.7 |
Table 3: Cell Cycle Analysis of HepG2 Cells Treated with this compound (24 hours) (Note: The following data are for illustrative purposes only and do not represent actual experimental results.)
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.3 | 20.1 | 14.6 |
| 25 | 68.2 | 18.5 | 13.3 |
| 50 | 72.1 | 15.4 | 12.5 |
| 100 | 78.5 | 10.2 | 11.3 |
Experimental Protocols
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays measure the metabolic activity of viable cells and are widely used to determine the 50% cytotoxic concentration (CC50) of a compound.
a. MTT Assay Protocol
The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
This compound stock solution
-
DMSO or appropriate solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the CC50 value.
b. CCK-8 Assay Protocol
The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium. This assay is generally more sensitive and less toxic than the MTT assay.
Materials:
-
CCK-8 reagent
-
Cell culture medium
-
This compound stock solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired duration.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control and determine the CC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable and early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, then incubate for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, collecting data on a linear scale.
Visualizations
Caption: Workflow for determining cell viability (CC50).
Caption: Workflow for apoptosis detection via flow cytometry.
Caption: Workflow for cell cycle analysis.
Caption: Potential pathway for NNRTI-induced apoptosis.
References
- 1. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NNRTI-induced HIV-1 protease-mediated cytotoxicity induces rapid death of CD4 T cells during productive infection and latency reversal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ainuovirine Drug Combination Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings from preclinical synergy studies of Ainuovirine (ANV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), in combination with the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (B182088) (3TC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF).
Introduction
This compound (also known as ACC007) is a next-generation NNRTI approved for the treatment of HIV-1 infection.[1] As part of a combination antiretroviral therapy (cART), this compound is typically co-administered with two NRTIs.[2] Preclinical studies have been crucial in demonstrating that the combination of this compound with lamivudine and tenofovir disoproxil fumarate results in a synergistic antiviral effect, which is a desirable characteristic for a combination therapy as it can enhance efficacy, reduce dosages, and limit the emergence of drug-resistant viral strains.[3][4]
The primary method for evaluating the in vitro anti-HIV activity of these drug combinations is the measurement of HIV-1 p24 antigen levels in cell culture supernatants by enzyme-linked immunosorbent assay (ELISA).[3] The degree of synergy is quantified using the Combination Index (CI) and the Dose Reduction Index (DRI).
Quantitative Data Summary
The synergistic antiviral activity of this compound in combination with lamivudine and tenofovir disoproxil fumarate has been demonstrated against a panel of HIV-1 strains. The three-drug combination has shown synergistic to moderately synergistic effects.
| HIV-1 Strain | Combination Index (CI) Value | Level of Synergy |
| HIV-1A17 | 0.71 - 0.87 | Moderate Synergism |
| HIV-14755-5 | 0.71 - 0.87 | Moderate Synergism |
| HIV-1K103N | 0.71 - 0.87 | Moderate Synergism |
| HIV-1V106M | 0.71 - 0.87 | Moderate Synergism |
| Other HIV-1 Strains | 0.35 - 0.67 | Synergism |
| Table 1: Combination Index values for the three-drug combination of this compound, lamivudine, and tenofovir disoproxil fumarate against various HIV-1 strains. |
Furthermore, the combination with this compound leads to a significant increase in the dose reduction index (DRI) for both lamivudine and tenofovir disoproxil fumarate when compared to two-drug combinations.
Signaling Pathway and Drug Interaction
The combination of this compound, lamivudine, and tenofovir targets the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. By inhibiting this enzyme through different mechanisms, the drug combination effectively halts the conversion of viral RNA into DNA.
Experimental Protocols
Protocol 1: In Vitro Anti-HIV-1 Synergy Assay using p24 Antigen Detection
This protocol outlines the methodology to assess the synergistic antiviral activity of this compound in combination with lamivudine and tenofovir disoproxil fumarate.
1. Materials and Reagents:
-
HIV-1 permissive cell line (e.g., MT-2 or PM1-T cells)
-
HIV-1 viral stocks (various strains)
-
This compound, lamivudine, and tenofovir disoproxil fumarate
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
2. Experimental Procedure:
a. Cell Preparation:
-
Culture the HIV-1 permissive cells in appropriate cell culture medium.
-
On the day of the experiment, harvest the cells and adjust the cell density to the desired concentration for infection.
b. Drug Dilution and Combination:
-
Prepare stock solutions of this compound, lamivudine, and tenofovir disoproxil fumarate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug to create a range of concentrations.
-
For combination studies, mix the drugs at fixed-ratio concentrations based on their individual EC50 values.
c. Infection and Treatment:
-
Seed the cells into 96-well plates.
-
Add the single drug dilutions or drug combinations to the respective wells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Include control wells with cells and virus only (positive control) and cells only (negative control).
-
Incubate the plates at 37°C in a CO2 incubator for a specified period (e.g., 4-7 days).
d. p24 Antigen Quantification:
-
After the incubation period, carefully collect the cell culture supernatants.
-
Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
3. Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the positive control.
-
Determine the 50% effective concentration (EC50) for each individual drug.
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) and Dose Reduction Index (DRI) values based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Logical Relationship of Synergy Analysis
The determination of drug synergy is a critical step in the preclinical evaluation of combination therapies. The workflow involves a logical progression from single-agent dose-response assessment to combination studies and finally to the quantitative analysis of the interaction.
References
Ainuovirine: Application Notes and Protocols for HIV-1 Primary Isolate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ainuovirine (B1263326) (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), in the context of research involving primary isolates of Human Immunodeficiency Virus Type 1 (HIV-1). This document includes a summary of its mechanism of action, in vitro efficacy against wild-type and resistant strains, resistance profile, and detailed protocols for key experimental procedures.
Introduction
This compound (also known as ACC007 or KM-023) is a second-generation NNRTI that has demonstrated potent antiviral activity against various HIV-1 strains.[1][2] It functions as a non-competitive allosteric inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[3] By binding to a hydrophobic pocket distinct from the enzyme's active site, this compound induces a conformational change that disrupts the catalytic activity of the RT enzyme, thereby blocking the conversion of viral RNA into DNA.[4] Preclinical and clinical studies have highlighted its favorable safety profile and efficacy, positioning it as a valuable tool in HIV-1 research and a potential component of antiretroviral therapy.[1][5]
Quantitative In Vitro Efficacy of this compound
This compound has shown potent activity against a range of HIV-1 laboratory strains and clinical isolates. Preclinical studies have reported EC50 values in the nanomolar range against various HIV-1 strains.[6] Furthermore, it has demonstrated efficacy against common NNRTI-resistant mutants, a key advantage for second-generation NNRTIs.[1]
| HIV-1 Strain/Mutant | Cell Line | EC50 (nM) | Reference |
| Various HIV-1 Strains | Various | 3.03 - 252.59 | [6] |
| HIV-1A17 (Resistant) | Not Specified | 1570 | [6] |
| HIV-1 (K103N Mutant) | MT-2 | 9.6 | [7] |
Note: EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication.
Synergistic Antiviral Activity
Preclinical in vitro studies have demonstrated that this compound exhibits a synergistic anti-HIV activity when used in combination with the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (B182088) (3TC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF).[1][5] This synergy is crucial for combination antiretroviral therapy (cART) as it can enhance viral suppression, reduce the required dosages of individual drugs, and limit the emergence of drug resistance.
This compound Resistance Profile
A key characteristic of this compound is its favorable resistance profile. It has shown good in vitro activity against HIV-1 strains carrying the K103N mutation, which is a common resistance mutation for first-generation NNRTIs like efavirenz (B1671121).[1] Clinical studies in treatment-naive patients have indicated that the genotypic resistance profile of this compound is similar to that of efavirenz, with K103N and V106M being common NNRTI resistance-associated mutations observed upon virologic failure.
Further research through in vitro resistance selection studies is necessary to fully characterize the primary mutations selected by this compound pressure and the corresponding fold-changes in susceptibility. Such studies are critical for understanding potential cross-resistance with other NNRTIs and for guiding its use in clinical settings.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.
Caption: this compound allosterically inhibits HIV-1 reverse transcriptase.
Experimental Workflow for Antiviral Activity Assay
The following diagram outlines the general workflow for determining the in vitro antiviral activity of this compound against HIV-1 primary isolates.
Caption: Workflow for determining this compound's antiviral efficacy.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay using HIV-1 Primary Isolates in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the 50% effective concentration (EC50) of this compound against HIV-1 primary isolates.
Materials:
-
This compound
-
HIV-1 primary isolate stocks
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture Assay Kit
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI-1640 complete medium.
-
Stimulate the PBMCs with PHA (2.5 µg/mL) for 2-3 days.
-
After stimulation, wash the cells and culture them in complete RPMI-1640 medium supplemented with IL-2 (10 U/mL).
-
-
Antiviral Assay:
-
Prepare serial dilutions of this compound in IL-2 supplemented medium.
-
Seed the stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Infect the cells with a pre-titered amount of HIV-1 primary isolate.
-
Immediately add the serially diluted this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Determine the concentration of HIV-1 p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration using a non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in PBMCs.
Materials:
-
This compound
-
Stimulated PBMCs
-
RPMI-1640 complete medium with IL-2
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in IL-2 supplemented medium.
-
Add the drug dilutions to the wells containing the cells. Include a cell control with no drug.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration compared to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity (100 - % viability) against the drug concentration using a non-linear regression analysis.
-
Selectivity Index (SI): The selectivity index is a measure of the drug's therapeutic window and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.
Protocol 3: In Vitro Resistance Selection Study
Objective: To identify the genetic mutations in HIV-1 reverse transcriptase that confer resistance to this compound.
Materials:
-
This compound
-
Wild-type HIV-1 laboratory strain (e.g., NL4-3)
-
Susceptible host cell line (e.g., MT-4 cells)
-
Cell culture medium and supplements
-
Reagents for viral RNA extraction, RT-PCR, and DNA sequencing
Methodology:
-
Initial Viral Culture:
-
Infect MT-4 cells with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Culture the cells in the presence of this compound at a concentration close to its EC50 value.
-
-
Serial Passage:
-
Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production).
-
When viral breakthrough is observed, harvest the culture supernatant containing the virus.
-
Use this virus to infect fresh MT-4 cells, and gradually increase the concentration of this compound in the culture medium for the subsequent passages.
-
Continue this serial passage for an extended period (e.g., 20-30 passages or until a significant increase in the EC50 is observed).
-
-
Genotypic Analysis:
-
At various passage numbers, extract viral RNA from the culture supernatant.
-
Perform RT-PCR to amplify the reverse transcriptase coding region of the viral genome.
-
Sequence the PCR products to identify mutations that have emerged during the selection process.
-
-
Phenotypic Analysis:
-
Characterize the drug susceptibility of the selected resistant virus variants by performing antiviral activity assays to determine the fold-change in EC50 compared to the wild-type virus.
-
-
Site-Directed Mutagenesis:
-
To confirm the role of specific mutations in conferring resistance, introduce the identified mutations into a wild-type HIV-1 molecular clone using site-directed mutagenesis.
-
Generate viral stocks of the mutant clones and determine their susceptibility to this compound in an antiviral assay.
-
References
- 1. Population pharmacokinetics of this compound and exposure–response analysis in human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Pharmacokinetics and Safety of this compound/Lamivudine/Tenofovir Combination Tablets in Young and Elderly Patients with Human Immunodeficiency Virus-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Purity Assessment of Ainuovirine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the assessment of Ainuovirine purity using high-performance liquid chromatography (HPLC). The protocols are designed for quality control, stability testing, and characterization of the drug substance.
Introduction
This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound purity and the quantification of its related substances. Additionally, a protocol for forced degradation studies is provided to ensure the stability-indicating nature of the analytical method.
Purity Assessment and Related Substances Determination by RP-HPLC
This method is designed to separate this compound from its potential process-related impurities and degradation products.
Principle
The method utilizes reversed-phase chromatography with a C18 column and gradient elution to achieve separation of this compound and its impurities. Detection is performed using a UV detector.
Materials and Reagents
-
This compound Reference Standard (CRS)
-
This compound Sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade or purified)
Instrumentation and Chromatographic Conditions
A validated HPLC method is crucial for the accurate determination of drug purity and impurities.[2][3] The following conditions are based on methods used for other antiretroviral drugs and can be optimized for this compound.
| Parameter | Recommended Conditions |
| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 269 nm |
| Injection Volume | 5 µL |
| Run Time | Approximately 20 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 98 | 2 |
| 20.0 | 98 | 2 |
Preparation of Solutions
-
Diluent: Acetonitrile and Water (50:50, v/v)
-
Standard Stock Solution (A): Accurately weigh and transfer about 25 mg of this compound CRS into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
-
Standard Solution (B): Transfer 5.0 mL of Standard Stock Solution (A) to a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution: Accurately weigh and transfer about 25 mg of the this compound sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
Experimental Workflow
Figure 1: Experimental workflow for HPLC purity assessment of this compound.
System Suitability
Inject the Standard Solution (B) in six replicates and evaluate the system suitability parameters.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing factor for this compound peak | Not more than 2.0 |
| Theoretical plates for this compound peak | Not less than 2000 |
| % RSD for peak area of this compound (n=6) | Not more than 2.0% |
Calculation
Calculate the percentage of each impurity in the this compound sample using the following formula:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Calculate the purity of this compound as follows:
% Purity = 100 - (% Total Impurities)
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4]
Objective
To generate potential degradation products of this compound under various stress conditions and to ensure that these degradation products are well-separated from the main peak and from each other in the proposed HPLC method.
Stress Conditions
-
Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C in a hot air oven for 24 hours.
-
Photolytic Degradation: Expose solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 7 days.
Sample Preparation
After exposure to the stress conditions, neutralize the acidic and basic solutions. Dissolve the solid samples in diluent. Dilute all samples to a final concentration of approximately 0.1 mg/mL with the diluent before HPLC analysis.
Logical Relationship of Forced Degradation Study
Figure 2: Logical relationship of the forced degradation study.
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines.[5][6] The following table summarizes the key validation parameters and their typical acceptance criteria.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve this compound from its impurities and degradation products. Peak purity of this compound should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for this compound and all specified impurities over the concentration range. |
| Accuracy (% Recovery) | 80.0% to 120.0% for impurities at different concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 5.0% for impurities.Intermediate Precision: ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of approximately 10:1. The precision and accuracy at the LOQ should be acceptable. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
All quantitative data from the purity assessment and method validation should be summarized in clearly structured tables for easy comparison and reporting.
Table 4: Example of Purity Data Summary
| Sample ID | This compound Peak Area | Total Impurity Peak Area | % Total Impurities | % Purity |
| Batch 001 | 12548796 | 62541 | 0.50 | 99.50 |
| Batch 002 | 12635487 | 58963 | 0.47 | 99.53 |
| Batch 003 | 12498752 | 65412 | 0.52 | 99.48 |
Conclusion
The described RP-HPLC method, once validated, is suitable for the routine quality control and purity assessment of this compound drug substance. The forced degradation studies confirm the stability-indicating nature of the method, making it applicable for stability testing. Adherence to the detailed protocols and validation criteria will ensure reliable and accurate results for regulatory submissions and product release.
References
Ainuovirine Cell Culture Models for HIV Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ainuovirine (B1263326) (ANV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] As a potent antiretroviral agent, understanding its in vitro characteristics is crucial for ongoing research, drug development, and the exploration of novel therapeutic strategies. This document provides detailed application notes and protocols for establishing and utilizing cell culture models to investigate the efficacy, cytotoxicity, and resistance profile of this compound.
This compound's mechanism of action involves non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into DNA.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting the viral replication cycle.[2] Preclinical studies have demonstrated that this compound exhibits potent antiviral activity against various HIV-1 strains, including those resistant to first-generation NNRTIs like efavirenz (B1671121) (EFV), particularly the K103N mutant strain.[1][2] Furthermore, it has shown synergistic anti-HIV activity when combined with nucleoside reverse transcriptase inhibitors (NRTIs) such as lamivudine (B182088) (3TC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF).
These application notes provide standardized protocols for key in vitro assays, present available quantitative data in a structured format, and offer visualizations of experimental workflows and relevant signaling pathways to guide researchers in their studies with this compound.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against HIV-1
| Virus Strain | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| HIV-1 Wild-Type | Various | Not Specified | Potent activity | |
| K103N Mutant Strain | Various | Not Specified | Good activity |
Note: Specific EC₅₀ values from preclinical studies were not publicly available in the searched literature. The table reflects the qualitative descriptions of this compound's potent antiviral activity.
Table 2: Clinical Efficacy of this compound-Based Regimens
| Study | Regimen | Duration | Virological Suppression (HIV-1 RNA <50 copies/mL) | Reference |
| Phase 3 Clinical Trial | ANV + 3TC + TDF | 48 Weeks | 87.0% | |
| Phase 3 Clinical Trial | EFV + 3TC + TDF | 48 Weeks | 91.7% | |
| SPRINT Trial (Switch Study) | ANV/3TC/TDF | 48 Weeks | Non-inferior to EVG/c/FTC/TAF |
Table 3: this compound Resistance-Associated Mutations
| Primary Mutations | Associated NNRTIs | Fold-Change in Susceptibility | Reference |
| K103N/S | Nevirapine, Efavirenz | Variable | |
| V106A/M | Nevirapine, Efavirenz | Variable | |
| Y181C/I/V | Nevirapine | High-level resistance | |
| Y188L/C/H | Nevirapine, Efavirenz | >50-fold for Y188L | |
| G190A/S/E | Nevirapine, Efavirenz | ~6-fold for G190A, >50-fold for G190S |
Note: The genotypic resistance profile of this compound is reported to be similar to that of efavirenz. Specific mutations selected by this compound in vitro were not detailed in the provided search results.
Experimental Protocols
In Vitro Antiviral Activity Assay Using TZM-bl Reporter Cells
This protocol describes a method to determine the half-maximal effective concentration (EC₅₀) of this compound against HIV-1 using the TZM-bl cell line. TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4-3, BaL)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete growth medium.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be below 0.1%.
-
Remove the culture medium from the cells and add 50 µL of the diluted this compound to the appropriate wells.
-
Include wells with medium only (cell control) and wells with medium containing the highest concentration of DMSO used (vehicle control).
-
-
Virus Infection:
-
Dilute the HIV-1 virus stock in complete growth medium to a predetermined titer that yields a high signal-to-background ratio in the luciferase assay.
-
Add 50 µL of the diluted virus to each well (except for the cell control wells).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
After incubation, remove the supernatant from each well.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (cell control) from all other values.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control (vehicle control).
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay Using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Target cell line (e.g., TZM-bl, PBMCs)
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed cells at an appropriate density (e.g., 1 x 10⁴ cells/well for adherent cells) in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a period that corresponds to the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration compared to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cytotoxicity against the log of the drug concentration.
-
In Vitro HIV-1 Drug Resistance Selection in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general method for selecting for this compound-resistant HIV-1 variants by serial passage in PBMCs.
Materials:
-
Phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors
-
Complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 U/mL recombinant human IL-2
-
Wild-type HIV-1 virus stock
-
This compound
-
Cell culture flasks or plates
-
p24 antigen ELISA kit
-
Reagents for proviral DNA extraction, PCR amplification, and sequencing
Protocol:
-
Initiation of Culture:
-
Infect PHA-stimulated PBMCs with wild-type HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Culture the infected cells in the presence of a starting concentration of this compound (typically at or slightly above the EC₅₀).
-
Maintain parallel cultures without the drug as a control.
-
-
Virus Passage:
-
Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.
-
When viral replication is detected in the drug-treated culture (p24 levels are rising), harvest the cell-free supernatant.
-
Use the harvested virus to infect fresh PHA-stimulated PBMCs.
-
-
Dose Escalation:
-
Gradually increase the concentration of this compound in the subsequent passages as the virus adapts and shows consistent replication at the current concentration.
-
-
Identification of Resistance:
-
After several passages, the virus should exhibit a significant increase in its EC₅₀ value for this compound compared to the wild-type virus.
-
-
Genotypic Analysis:
-
Once phenotypic resistance is confirmed, infect fresh PBMCs with the resistant virus.
-
After 7-10 days, harvest the cells and extract proviral DNA.
-
Amplify the reverse transcriptase coding region of the HIV-1 genome by PCR.
-
Sequence the PCR product to identify mutations that have arisen in the presence of this compound.
-
Visualizations
Experimental Workflows
Caption: Workflow for the in vitro antiviral activity assay.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for in vitro resistance selection.
Signaling Pathways in HIV-1 Infection
Note: The following diagrams illustrate the general interplay between HIV-1 and key cellular signaling pathways. Specific data on how this compound directly modulates these pathways is currently limited.
Caption: HIV-1 interference with the JAK/STAT signaling pathway.
Caption: HIV-1 modulation of the NF-κB signaling pathway.
Caption: HIV-1 activation of the MAPK/ERK signaling pathway.
References
- 1. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of this compound and exposure–response analysis in human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ainuovirine in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ainuovirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), in human plasma. The method utilizes a C18 column with UV detection, offering a reliable and reproducible approach for pharmacokinetic studies, therapeutic drug monitoring, and quality control of this compound. The sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. The method was validated for its linearity, accuracy, precision, and sensitivity.
Introduction
This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] It functions by non-competitively binding to the HIV reverse transcriptase, which in turn blocks the reverse transcription of viral RNA and inhibits viral replication.[1][3][4] Accurate and reliable quantification of this compound in biological matrices is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for the quantitative analysis of this compound in human plasma using RP-HPLC with UV detection.
Experimental
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Human plasma (drug-free)
-
Internal Standard (IS): Efavirenz or another suitable NNRTI
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Internal Standard | Efavirenz (retention time ~5.8 min) |
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL).
Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Efavirenz in methanol).
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Results and Discussion
The developed HPLC method demonstrated good separation of this compound and the internal standard from endogenous plasma components. A representative chromatogram would show well-resolved, sharp peaks for both this compound and the internal standard.
Method Validation
The method was validated according to standard guidelines for bioanalytical method validation. A summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95% - 105% |
| Retention Time of this compound | Approximately 4.5 min |
The linearity of the method was established over the concentration range of 0.1 to 20 µg/mL, with a correlation coefficient greater than 0.998, indicating a strong linear relationship between the peak area ratio and the concentration. The precision of the method, expressed as the relative standard deviation (%RSD), was found to be within acceptable limits for both intra-day and inter-day analyses. The accuracy, determined by the recovery of spiked samples, was also within the acceptable range.
Conclusion
The developed RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound in human plasma. The method is suitable for routine analysis in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Mechanism of action of this compound.
References
Troubleshooting & Optimization
Optimizing Ainuovirine Concentration in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ainuovirine (B1263326) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ANV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by non-competitively binding to a hydrophobic pocket of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its activity and preventing the synthesis of viral DNA, which is essential for HIV-1 replication.[1] Preclinical studies have indicated that this compound exhibits potent antiviral activity against various HIV strains in vitro.[2][3][4][5]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A definitive starting concentration can vary depending on the cell line and virus strain used. However, based on the general potency of second-generation NNRTIs, a common starting point for in vitro experiments is in the low nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound for my experiments?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in cell culture-grade DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium to a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.5%).
Q4: Which cell lines are suitable for testing this compound's antiviral activity?
Commonly used cell lines for in vitro HIV-1 research are suitable for testing this compound. These include T-lymphocytic cell lines such as MT-4, CEM-SS, and H9 cells, as well as peripheral blood mononuclear cells (PBMCs). The choice of cell line may depend on the specific HIV-1 strain being used and the endpoint of the assay. MT-4 cells are known to be highly permissive to a wide range of HIV-1 isolates.[6][7]
Q5: How can I assess the antiviral activity of this compound in my cell culture?
The antiviral activity of this compound is typically determined by measuring the inhibition of viral replication. Common methods include:
-
p24 Antigen Capture ELISA: This assay quantifies the amount of HIV-1 p24 core antigen in the culture supernatant, which correlates with the level of viral production.[8][9][10][11][12][13]
-
Reverse Transcriptase (RT) Activity Assay: This method measures the activity of the reverse transcriptase enzyme in the culture supernatant, which is an indicator of virion production.
-
Syncytia Formation Assay: For syncytia-inducing strains of HIV-1, the inhibition of syncytia (multinucleated giant cells) formation can be visually assessed and quantified.
Troubleshooting Guides
Problem 1: High Cell Toxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step |
| Inaccurate Drug Concentration: | Verify the calculations for your stock solution and working dilutions. Ensure accurate weighing of the compound and proper dissolution. |
| Solvent (DMSO) Toxicity: | Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to assess solvent toxicity. |
| Cell Line Sensitivity: | Different cell lines exhibit varying sensitivities to cytotoxic compounds. Perform a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) on uninfected cells to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line.[8][14] |
| Contamination: | Check your cell cultures for signs of microbial contamination (e.g., bacteria, fungi, mycoplasma), which can cause cell death.[15][16][17][18] |
Problem 2: No or Low Antiviral Activity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration: | The concentration of this compound may be too low to effectively inhibit viral replication. Perform a dose-response experiment with a wider range of concentrations to determine the 50% inhibitory concentration (IC50). |
| Drug Degradation: | Ensure the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Resistant Virus Strain: | The HIV-1 strain you are using may have pre-existing resistance to NNRTIs. Verify the genotype of your viral stock. This compound has shown activity against some NNRTI-resistant strains, but this can vary.[4][5] |
| Assay Sensitivity: | The assay used to measure viral replication may not be sensitive enough to detect inhibition at the concentrations tested. Consider using a more sensitive assay or optimizing your current assay protocol. For example, a p24 ELISA is generally more sensitive than a syncytia formation assay.[8][9][10][11][12][13] |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Health and Density: | Ensure that cells are in the exponential growth phase and have high viability at the time of infection and treatment. Use a consistent cell seeding density for all experiments. |
| Inconsistent Virus Titer: | Use a viral stock with a known and consistent titer (e.g., TCID50 or plaque-forming units per mL) for all experiments. |
| Pipetting Errors: | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells, virus, and drug solutions. |
| Incubation Time: | Maintain a consistent incubation time for drug treatment and viral replication across all experiments. |
Data Presentation
Table 1: Illustrative Antiviral Activity and Cytotoxicity of this compound
| Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| MT-4 | 1 - 10 | > 50 | > 5000 - 50000 |
| CEM-SS | 5 - 25 | > 50 | > 2000 - 10000 |
| PBMCs | 0.5 - 5 | > 100 | > 20000 - 200000 |
Note: The values presented in this table are for illustrative purposes and are based on the expected potency of a second-generation NNRTI. The actual IC50 and CC50 values should be determined experimentally for your specific cell line and virus strain.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (CC50) using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of uninfected cells by 50%.
Materials:
-
Target cell line (e.g., MT-4, CEM-SS)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed uninfected cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a "cells only" control (medium without this compound) and a "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the CC50 value using a dose-response curve.[14][19]
Protocol 2: Determination of this compound Antiviral Activity (IC50) using p24 Antigen Assay
This protocol describes how to determine the concentration of this compound that inhibits HIV-1 replication by 50%.
Materials:
-
Target cell line (e.g., MT-4)
-
HIV-1 viral stock of known titer
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
24-well or 48-well plates
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Seed the target cells into a 24-well or 48-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the this compound dilutions to the cells.
-
Infect the cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI). Include a "virus control" (cells infected with virus but without this compound) and a "cell control" (uninfected cells).
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
On the day of harvest, centrifuge the plate to pellet the cells and collect the culture supernatant.
-
Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[8][9][10][11][12][13]
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the "virus control" and determine the IC50 value using a dose-response curve.
Mandatory Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits HIV-1 replication by targeting the reverse transcriptase enzyme.
Diagram 2: Experimental Workflow for IC50 and CC50 Determination
Caption: Workflow for determining the cytotoxicity (CC50) and antiviral efficacy (IC50) of this compound.
Diagram 3: General NNRTI Impact on Host Cell Signaling
Caption: Potential interactions of NNRTIs with host cell signaling pathways during HIV-1 infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of this compound/Lamivudine/Tenofovir Combination Tablets in Young and Elderly Patients with Human Immunodeficiency Virus-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of this compound and exposure–response analysis in human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 7. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablinc.com [ablinc.com]
- 11. besjournal.com [besjournal.com]
- 12. immunodx.com [immunodx.com]
- 13. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. promocell.com [promocell.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. corning.com [corning.com]
- 18. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 19. texaschildrens.org [texaschildrens.org]
Ainuovirine Technical Support Center: Navigating Solubility and Stability
Welcome to the Ainuovirine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: Specific, quantitative solubility data for this compound in various solvents and pH conditions is not extensively published in publicly available literature. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it is anticipated to have limited aqueous solubility. It is recommended that researchers determine the solubility profile experimentally under their specific laboratory conditions.
Q2: How can I determine the solubility of this compound in my experimental system?
A2: Two common methods for determining solubility are the kinetic and thermodynamic solubility assays. Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. Thermodynamic solubility, on the other hand, measures the equilibrium solubility of the solid compound in a specific solvent system.
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of a compound like this compound, including:
-
pH: The solubility of ionizable compounds is pH-dependent.
-
Solvent: The choice of solvent and the presence of co-solvents can significantly alter solubility.
-
Temperature: Solubility often increases with temperature, although the compound's stability must be considered.
-
Polymorphism: Different crystalline forms of a compound can have different solubilities.
Q4: What are the best practices for preparing this compound stock solutions?
A4: To ensure accurate and reproducible experimental results, it is crucial to prepare clear, fully dissolved stock solutions. A common practice is to dissolve the compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration. Subsequently, this stock solution can be diluted into aqueous buffers for final experimental concentrations. Always use high-purity, anhydrous solvents and store stock solutions appropriately, often at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.
Q5: How should I assess the stability of this compound?
A5: The stability of this compound should be evaluated under various stress conditions to understand its degradation pathways. This is typically done through forced degradation studies, which expose the drug substance to conditions like acid, base, oxidation, heat, and light. These studies are crucial for developing stability-indicating analytical methods.
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Buffer
-
Problem: After diluting the DMSO stock solution into an aqueous buffer (e.g., PBS), a precipitate is observed.
-
Possible Causes:
-
The final concentration of this compound exceeds its kinetic solubility in the aqueous medium.
-
The percentage of the organic co-solvent (DMSO) is too low to maintain solubility.
-
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your assay.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Remember to include a corresponding vehicle control.
-
pH Adjustment: Investigate the effect of pH on this compound's solubility and adjust the buffer pH if possible.
-
Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, if compatible with your experimental design.
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: High variability is observed in experimental results, potentially due to solubility or stability issues.
-
Possible Causes:
-
Incomplete dissolution of this compound in the stock solution.
-
Precipitation of the compound in the assay medium over time.
-
Degradation of this compound under experimental conditions (e.g., temperature, light exposure).
-
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution is completely dissolved. Gentle warming (e.g., 37°C water bath) and vortexing or sonication can aid dissolution.
-
Perform a Solubility Test: Before conducting large-scale experiments, determine the maximum soluble concentration of this compound in your final assay medium.
-
Assess Stability: Evaluate the stability of this compound in your assay medium over the duration of the experiment. This can be done by analyzing the concentration of the compound at different time points using a validated analytical method like HPLC.
-
Control Environmental Factors: Protect your solutions from light and maintain a consistent temperature throughout the experiment.
-
Data Presentation
Table 1: Recommended Data Collection for this compound Solubility Profile
| Parameter | Solvents to Test | Conditions | Data to Collect |
| Kinetic Solubility | DMSO (as co-solvent) in various aqueous buffers (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid) | Room Temperature | Concentration at which precipitation is first observed (µg/mL or µM) |
| Thermodynamic Solubility | Water, Ethanol, Methanol, Acetonitrile, DMSO, various pH buffers | Room Temperature, 37°C | Equilibrium concentration (µg/mL or µM) |
Table 2: Recommended Data Collection for this compound Stability Profile (Forced Degradation)
| Stress Condition | Typical Experimental Parameters | Analytical Method | Data to Collect |
| Acid Hydrolysis | 0.1 M HCl, Room Temperature and 60°C | Stability-Indicating HPLC-UV/MS | % Degradation, Number and RRT of Degradation Products |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature and 60°C | Stability-Indicating HPLC-UV/MS | % Degradation, Number and RRT of Degradation Products |
| Oxidative Degradation | 3% H₂O₂, Room Temperature | Stability-Indicating HPLC-UV/MS | % Degradation, Number and RRT of Degradation Products |
| Thermal Degradation | 60°C in solid state and in solution | Stability-Indicating HPLC-UV/MS | % Degradation, Number and RRT of Degradation Products |
| Photostability | ICH Q1B conditions (UV and visible light) | Stability-Indicating HPLC-UV/MS | % Degradation, Number and RRT of Degradation Products |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and a control solution (e.g., 50:50 methanol:water). For thermal stress, store the solid drug and the solution at an elevated temperature. For photostability, expose the solid drug and solution to light as per ICH Q1B guidelines.
-
Incubation: Store the samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent drug and any degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.
Visualizations
Caption: Workflow for this compound solubility assessment.
Caption: Workflow for forced degradation studies of this compound.
Troubleshooting Ainuovirine in vitro assay variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the in vitro evaluation of Ainuovirine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Its mechanism of action involves non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] This binding induces a conformational change in the enzyme, disrupting its catalytic site and blocking the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[2]
Q2: What are the typical in vitro assays used to evaluate the efficacy of this compound?
A2: The in vitro efficacy of this compound is primarily assessed through two types of assays:
-
Biochemical Assays: These assays directly measure the inhibition of the HIV-1 reverse transcriptase enzyme activity. A common format is a reverse transcriptase inhibition assay using recombinant HIV-1 RT.[3]
-
Cell-Based Assays: These assays measure the inhibition of HIV-1 replication in cell culture. Common methods include measuring the reduction of viral antigens (like p24) or using reporter gene assays in susceptible cell lines, such as MT-4 cells.[3]
Q3: What are the expected in vitro efficacy values for this compound against wild-type and resistant HIV-1 strains?
A3: this compound has demonstrated potent activity against wild-type HIV-1 and certain NNRTI-resistant strains. The protein-binding adjusted 50% effective concentration (pa-EC50) values are summarized in the table below.
Data Presentation: In Vitro Efficacy of this compound
| HIV-1 Strain | pa-EC50 (ng/mL) | Fold Change vs. Wild-Type |
| Wild-Type | 4.78 | - |
| K103N Mutant | 39.17 | ~8.2 |
| Y181C Mutant | 232.2 | ~48.6 |
Data sourced from a study on the pharmacokinetics of this compound in healthy Chinese adults.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High Variability in EC50 Values in Cell-Based Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in the EC50 values of this compound in our cell-based HIV-1 replication assay. What are the potential causes and how can we troubleshoot this?
Answer: Variability in cell-based assays is a common challenge. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | - Ensure cells are healthy and in the logarithmic growth phase. - Use a consistent and narrow range of cell passage numbers for all experiments. High passage numbers can lead to phenotypic drift. |
| Inconsistent Virus Titer (MOI) | - Accurately titer your viral stock before each experiment using a reliable method (e.g., TCID50 or plaque assay). - Use a consistent Multiplicity of Infection (MOI) across all experiments. |
| Assay Readout Variability | - If using a p24 ELISA, ensure complete cell lysis and avoid bubbles in the plate. - For reporter gene assays, optimize the timing of readout to be within the linear range of signal detection. |
| Compound Preparation and Stability | - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Plate Edge Effects | - To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS. |
Issue 2: Lower than Expected Potency in Reverse Transcriptase Inhibition Assay
Question: Our in-house biochemical assay shows a higher IC50 for this compound than what is reported in the literature. What could be the reason?
Answer: Discrepancies in IC50 values from biochemical assays can arise from several factors related to the assay components and conditions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Enzyme Activity | - Verify the activity of your recombinant HIV-1 RT. Enzyme activity can decrease with improper storage or handling. - Use a fresh batch of enzyme or re-qualify your current stock. |
| Template/Primer Selection | - The IC50 of NNRTIs can be influenced by the template/primer used (e.g., poly(A)/oligo(dT) vs. a heteropolymeric template). Ensure your template/primer system is appropriate and consistent. |
| Assay Buffer Composition | - Check the pH and ionic strength of your reaction buffer. Suboptimal buffer conditions can affect enzyme activity and inhibitor binding. |
| Substrate Concentration | - Ensure the concentration of dNTPs is not excessively high, as this can sometimes affect the apparent inhibitory activity of non-competitive inhibitors. |
Issue 3: Inconsistent Results with NNRTI-Resistant HIV-1 Strains
Question: We are getting inconsistent fold-change values for this compound against NNRTI-resistant mutant viruses. How can we improve the reproducibility?
Answer: Working with resistant strains requires careful attention to the specific mutations and their impact on viral fitness and drug susceptibility.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Stability of Mutant Virus Stock | - Ensure the genetic integrity of your resistant viral stocks by periodic sequencing. Reversion or acquisition of additional mutations can occur during virus propagation. |
| Viral Fitness | - Some resistance mutations can reduce the replicative capacity of the virus. This may require adjusting the MOI or the duration of the assay to obtain a sufficient dynamic range for measuring inhibition. |
| Cross-Contamination | - Use separate lab supplies and follow strict aseptic techniques when handling different viral strains to prevent cross-contamination between wild-type and resistant viruses. |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments for the evaluation of this compound. These are generalized protocols and may require optimization for specific laboratory conditions.
Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Poly(A) template and oligo(dT)18 primer
-
Biotin-11-dUTP and DIG-11-dUTP
-
dATP, dCTP, dGTP, dTTP
-
Streptavidin-coated 96-well plates
-
Anti-DIG-Peroxidase (POD) antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer.
-
Reaction Mix Preparation: Prepare a master mix containing the reaction buffer, poly(A)/oligo(dT)18, dNTPs, Biotin-11-dUTP, and DIG-11-dUTP.
-
Enzyme and Inhibitor Incubation: In a separate plate, add the diluted this compound and the recombinant HIV-1 RT. Incubate for 15 minutes at 37°C.
-
Reverse Transcription Reaction: Initiate the reaction by adding the reaction mix to the enzyme-inhibitor mixture. Incubate for 1 hour at 37°C.
-
Capture: Transfer the reaction products to a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.
-
Washing: Wash the plate three times with wash buffer.
-
Antibody Incubation: Add Anti-DIG-POD antibody diluted in wash buffer and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark until color develops (10-15 minutes).
-
Stop Reaction: Add the stop solution.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-drug control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Anti-HIV-1 Assay using MT-4 Cells and p24 ELISA
This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound by measuring the inhibition of HIV-1 p24 antigen production in MT-4 cells.
Materials:
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
This compound
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a no-drug virus control and a no-virus cell control.
-
Infection: Add 50 µL of HIV-1 at a pre-determined MOI to each well (except for the cell control wells).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If the p24 ELISA is sensitive to cell debris, centrifuge the plate before collecting the supernatant.
-
p24 ELISA: Follow the manufacturer's instructions for the HIV-1 p24 Antigen ELISA kit to quantify the amount of p24 antigen in the collected supernatants. This typically involves:
-
Adding supernatant to the antibody-coated plate.
-
Incubation and washing steps.
-
Addition of a detection antibody.
-
Further incubation and washing.
-
Addition of a substrate and stop solution.
-
Reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition of p24 production for each this compound concentration compared to the virus control and determine the EC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for assay variability.
Caption: Experimental workflow for a cell-based assay.
References
Ainuovirine Technical Support Center: Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for off-target effects of Ainuovirine (B1263326) (ANV). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It specifically targets the HIV-1 reverse transcriptase enzyme, which is essential for viral replication.[2] By binding to a non-active, allosteric site on the enzyme, this compound induces a conformational change that renders it inactive.[2][3] This action blocks the conversion of the viral RNA genome into DNA, thus halting the replication process.[1][3]
Q2: Has this compound been screened for off-target activity?
A2: Yes, preclinical safety studies have evaluated this compound's off-target potential. It was assessed in the MDS Pharma Lead Profiling Screen against 68 ion channels and the CEREP safety profile screen, which includes 115 mammalian receptors and 42 enzymes.[4] In these comprehensive screens, this compound did not significantly bind to any of the off-target sites at a concentration of 10 µM.[4]
Q3: We are observing unexpected neurological or psychiatric symptoms in our animal models. Is this a known off-target effect of this compound?
A3: Preclinical data suggests that the off-target impact of this compound on the central nervous system (CNS) is likely to be significantly less than that of first-generation NNRTIs like Efavirenz (B1671121) (EFV).[4][5] Phase 3 clinical trials support this, showing a much lower incidence of CNS-related adverse events such as dizziness compared to the EFV group.[5][6] While no drug is completely devoid of potential side effects, significant CNS effects are not a characteristic off-target profile of this compound based on current data. If you observe such phenotypes, it is crucial to investigate other experimental variables.
Q4: Our in vitro experiments show changes in lipid metabolism in cells treated with this compound. Is this an expected off-target effect?
A4: In clinical trials, dyslipidemia was reported as a treatment-related adverse event in patients taking this compound, but at a significantly lower rate than in patients taking Efavirenz.[6] For example, in a phase 3 trial, 22.2% of participants in the this compound group experienced dyslipidemia compared to 34.4% in the Efavirenz group.[6] Therefore, it is plausible that this compound may have some effect on lipid metabolism, though it appears to be less pronounced than with other NNRTIs.
Q5: We are planning co-administration studies. What are the known drug-drug interaction pathways for this compound?
A5: this compound has a different metabolic profile compared to many other antiretroviral drugs. Unpublished preclinical studies indicate it is primarily metabolized by the cytochrome P450 enzyme CYP2C19, rather than other common CYP enzymes.[4] This suggests a lower potential for drug-drug interactions (DDIs) compared to drugs metabolized by more common pathways like CYP3A4.[3][7] However, caution is still advised when co-administering drugs that are strong inducers or inhibitors of CYP enzymes, as they could potentially alter this compound's plasma levels.[3]
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype or Toxicity Observed in Vitro
If you observe an unexpected cellular response (e.g., apoptosis, morphological changes, altered signaling) during your experiments with this compound, follow this guide to troubleshoot the potential cause.
Caption: Troubleshooting workflow for an unexpected experimental result.
-
Verify Experimental Setup:
-
Compound Integrity: Confirm the purity, identity, and concentration of your this compound stock. Degradation or impurities can cause unintended effects.
-
Cell Culture Conditions: Rule out issues like mycoplasma contamination, high cell passage number, or variability in media/serum.
-
Controls: Ensure that your vehicle control (e.g., DMSO) is not causing the effect and that your positive controls are behaving as expected.
-
-
Differentiate On-Target vs. Off-Target Effects:
-
Rescue Experiments: If the phenotype is caused by the intended inhibition of HIV-1 RT, overexpressing the wild-type target may rescue the effect.
-
Mutant Validation: Use a cell line expressing an NNRTI-resistant mutant of HIV-1 RT. If this compound still causes the phenotype in these cells, it is likely an off-target effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate HIV-1 RT expression. If this recapitulates the phenotype observed with this compound treatment, the effect is likely on-target.
-
-
Investigate Potential Off-Target Effects:
-
If the steps above suggest an off-target effect, consider performing broader profiling assays, such as kinase or receptor screening panels, to identify potential unintended targets.
-
Review the literature for known off-target effects of the NNRTI class of compounds, although this compound is considered to have a cleaner profile.
-
Quantitative Data Summary
Table 1: Preclinical Off-Target Screening Profile
This table summarizes the results from broad-panel screening assays designed to identify off-target interactions.
| Screen Type | Library Size | This compound Concentration | Result | Reference |
| CEREP Safety Profile Screen | 115 Mammalian Receptors | 10 µM | No significant binding observed | [4] |
| CEREP Safety Profile Screen | 42 Enzymes | 10 µM | No significant binding observed | [4] |
| MDS Pharma Lead Profiling | 68 Ion Channels | 10 µM | No significant binding observed | [4] |
Table 2: Incidence of Common Treatment-Related Adverse Events (Phase 3 Trial, 48 Weeks)
This table compares the frequency of common adverse events reported in a randomized, controlled phase 3 clinical trial between this compound and Efavirenz, both in combination with TDF+3TC.
| Adverse Event | This compound (ANV) Group (n=315) | Efavirenz (EFV) Group (n=314) | P-value | Reference |
| Any NNRTI-Related TEAE | 67.6% | 91.4% | < 0.001 | [6] |
| Dizziness | 10.5% | 51.0% | < 0.001 | [6] |
| Dyslipidemia | 22.2% | 34.4% | < 0.001 | [6] |
| Transaminase Elevation | 9.2% | 29.0% | < 0.001 | [6] |
| γ-glutamyl Transferase Elevation | 8.3% | 19.1% | < 0.001 | [6] |
| Rash | 7.9% | 18.8% | < 0.001 | [6] |
Experimental Protocols
Protocol: Representative Off-Target Liability Screening (Receptor/Enzyme Panel)
This protocol describes a general methodology for screening a compound like this compound against a broad panel of receptors and enzymes to identify potential off-target interactions. This is representative of the approach used in screens like the CEREP safety panel.
1. Objective: To determine the inhibitory or binding affinity of this compound against a panel of common off-target proteins (GPCRs, kinases, ion channels, enzymes) at a fixed concentration.
2. Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO).
-
Assay-specific buffers.
-
Radioligands or fluorescent probes specific to each target.
-
Recombinant proteins or membrane preparations for each target.
-
Multi-well plates (96- or 384-well).
-
Scintillation counter or fluorescence plate reader.
-
Control inhibitors and activators for each target.
3. Method:
-
Compound Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in the appropriate assay buffer. For a primary screen, a final concentration of 10 µM is common.
-
Prepare vehicle control wells containing the same final concentration of DMSO as the this compound wells.
-
Prepare a positive control inhibitor for each target to ensure assay validity.
-
-
Binding Assays (for Receptors):
-
Add the target protein/membrane preparation to the wells of the plate.
-
Add the specific radioligand at a concentration near its Kd.
-
Add this compound (10 µM), vehicle, or a known reference compound (positive control).
-
Incubate the plate to allow binding to reach equilibrium (time and temperature are target-dependent).
-
Terminate the reaction by rapid filtration over a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Enzymatic Assays (for Enzymes/Kinases):
-
Add the enzyme and its specific substrate (which may be fluorescently labeled) to the wells.
-
Add this compound (10 µM), vehicle, or a known inhibitor.
-
Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).
-
Incubate for a set period at the optimal temperature for the enzyme.
-
Stop the reaction.
-
Measure the product formation using a plate reader (e.g., fluorescence, absorbance).
-
4. Data Analysis:
-
Calculate the percent inhibition caused by this compound relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_ANV - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
A significant interaction, or "hit," is typically defined as >50% inhibition in a primary screen. Hits would then be followed up with concentration-response curves to determine an IC50 value.
Caption: Experimental workflow for off-target liability screening.
This compound Mechanism and Interaction Pathways
The following diagram illustrates the intended action of this compound and potential pathways for off-target effects or drug-drug interactions.
Caption: this compound's on-target mechanism and metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical benefits of novel non‐nucleoside reverse transcriptase inhibitors: A prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events associated with Ainuovirine in clinical trials.
Troubleshooting Guides
This section offers a structured approach to identifying and managing common adverse events that may be encountered during clinical trials with this compound.
Issue 1: Patient Reports Dizziness
Question: A patient in the this compound arm of a clinical trial is reporting dizziness. How should this be managed?
Answer:
Dizziness is a reported adverse event in clinical trials of this compound. A systematic approach is crucial to determine the cause and implement appropriate management.
Initial Assessment:
-
Characterize the Dizziness:
-
Onset and Duration: When did the dizziness start? Is it constant or intermittent? How long do episodes last?
-
Triggers: Are there any specific activities or times of day that trigger or worsen the dizziness?
-
Associated Symptoms: Is the dizziness accompanied by other symptoms such as nausea, vomiting, headache, or changes in hearing or vision?[1]
-
-
Review Concomitant Medications: Assess for any other medications the patient is taking that could contribute to dizziness.
-
Physical Examination:
-
Perform orthostatic blood pressure measurements to rule out postural hypotension.
-
Conduct a neurological examination to assess for any central nervous system causes.[1]
-
The HINTS (Head-Impulse, Nystagmus, Test-of-Skew) exam can help differentiate between central and peripheral causes of vertigo if suspected.[1]
-
Management Steps:
-
Mild Dizziness:
-
Reassure the patient that dizziness can be a transient side effect.
-
Advise the patient to take the medication at bedtime to minimize the impact of dizziness during daily activities.
-
Recommend avoiding activities that require high alertness, such as driving or operating heavy machinery, until the dizziness subsides.
-
Encourage adequate hydration.
-
-
Moderate to Severe Dizziness:
-
If dizziness is persistent or severe, consider a dose reduction if the clinical trial protocol allows.
-
If symptoms do not improve, a temporary interruption of this compound may be necessary to determine if it is the causative agent.
-
If dizziness is determined to be drug-related and is intolerable, discontinuation of this compound and a switch to an alternative antiretroviral agent may be required, as per the clinical trial protocol.
-
Experimental Workflow for Dizziness Management:
Issue 2: Abnormal Lipid Profile Detected
Question: A patient receiving this compound shows an abnormal lipid profile in routine laboratory monitoring. What is the appropriate course of action?
Answer:
Dyslipidemia is a known adverse event associated with some antiretroviral therapies. A structured approach to management is recommended.
Initial Assessment:
-
Confirm Abnormality: Repeat the fasting lipid profile to confirm the initial findings. A complete lipid profile should include total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG).
-
Assess Cardiovascular Risk: Evaluate the patient's overall cardiovascular risk profile, considering factors such as age, sex, smoking status, blood pressure, and family history of cardiovascular disease.
-
Review Lifestyle Factors: Discuss diet, exercise, and alcohol consumption with the patient.
Management Steps:
-
Lifestyle Modification:
-
For all patients with dyslipidemia, initiate counseling on lifestyle modifications, including a heart-healthy diet (low in saturated and trans fats), regular physical activity, and weight management.
-
Smoking cessation should be strongly encouraged.
-
-
Pharmacological Intervention:
-
If lipid levels remain elevated despite lifestyle modifications, pharmacological intervention may be necessary, guided by the patient's cardiovascular risk and lipid levels.
-
Statins: For elevated LDL-C, statins such as atorvastatin (B1662188) or pravastatin (B1207561) are often the first-line treatment.[2][3] Be mindful of potential drug-drug interactions with antiretroviral agents.
-
Fibrates: For severe hypertriglyceridemia (TG > 500 mg/dL), fibrates like fenofibrate (B1672516) or gemfibrozil (B1671426) may be initiated to reduce the risk of pancreatitis.
-
Experimental Protocol for Dyslipidemia Monitoring:
A baseline fasting lipid profile should be obtained before initiating this compound. Follow-up monitoring should be conducted as specified in the clinical trial protocol, typically at regular intervals (e.g., every 12-24 weeks).
Laboratory Procedures:
-
Sample: Fasting blood sample (8-12 hours).
-
Analytes: Total Cholesterol, LDL-C, HDL-C, Triglycerides.
-
Methodology: Standardized enzymatic assays.
Thresholds for Intervention (based on NCEP ATP III guidelines):
| Lipid Parameter | Level | Action |
| LDL-C | > 130 mg/dL | Initiate therapeutic lifestyle changes. |
| > 160 mg/dL | Consider drug therapy. | |
| Triglycerides | > 200 mg/dL | Non-HDL-C becomes a secondary target. |
| > 500 mg/dL | Initiate drug therapy to prevent pancreatitis. |
Issue 3: Elevated Liver Enzymes
Question: A patient on this compound exhibits elevated liver enzymes. How should this be evaluated and managed?
Answer:
Elevation of liver enzymes (transaminases) can occur with antiretroviral therapy. A systematic evaluation is necessary to determine the cause and appropriate management.
Initial Assessment:
-
Confirm and Grade Severity: Repeat the liver function tests (LFTs) to confirm the abnormality. Grade the severity of the elevation according to the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.
-
Evaluate for Other Causes:
-
Screen for viral hepatitis (A, B, and C).
-
Review for alcohol consumption and use of hepatotoxic concomitant medications or herbal supplements.
-
Consider non-alcoholic fatty liver disease (NAFLD) in patients with metabolic risk factors.
-
Management Steps (based on DAIDS Grading):
-
Grade 1 (1.25 - 2.5 x ULN): Continue this compound with increased monitoring of LFTs (e.g., every 2-4 weeks).
-
Grade 2 (2.6 - 5.0 x ULN): Continue this compound with close monitoring. Consider more frequent LFT monitoring. If symptoms of hepatitis are present, consider interrupting treatment.
-
Grade 3 (5.1 - 10.0 x ULN): Consider interrupting this compound and re-evaluating. If no other cause is identified, a rechallenge may be considered with caution after levels return to baseline, as per protocol.
-
Grade 4 (>10.0 x ULN): Discontinue this compound immediately. Do not rechallenge.
Experimental Protocol for Liver Function Monitoring:
Laboratory Procedures:
-
Sample: Serum or plasma.
-
Analytes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), and Bilirubin.
-
Methodology: Standardized enzymatic and colorimetric assays.
DAIDS Grading of Liver Enzyme Elevation (Abbreviated):
| Grade | ALT/AST Elevation |
| 1 | 1.25 - 2.5 x Upper Limit of Normal (ULN) |
| 2 | 2.6 - 5.0 x ULN |
| 3 | 5.1 - 10.0 x ULN |
| 4 | > 10.0 x ULN |
Issue 4: Patient Develops a Rash
Question: A patient in the this compound arm has developed a rash. What is the appropriate management?
Answer:
Rash is a potential adverse event with non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is crucial to differentiate between a mild to moderate rash and a severe, potentially life-threatening reaction.
Initial Assessment:
-
Characterize the Rash:
-
Appearance: Describe the morphology of the rash (e.g., maculopapular, urticarial).
-
Distribution: Note the location and extent of the rash.
-
Severity: Assess for any blistering, desquamation, or mucosal involvement (e.g., in the mouth, eyes, or genitals).
-
-
Assess for Systemic Symptoms: Inquire about fever, malaise, myalgia, arthralgia, or any other systemic symptoms.
Management Steps:
-
Mild to Moderate Rash (Localized, no systemic symptoms):
-
Continue this compound with close observation.
-
Symptomatic treatment with oral antihistamines can be provided.
-
The rash often resolves within a few weeks without discontinuation of the drug.
-
-
Severe Rash (Widespread, blistering, mucosal involvement, or systemic symptoms):
-
Discontinue this compound immediately.
-
Do not re-challenge with this compound.
-
Provide supportive care and consider consultation with a dermatologist.
-
Severe reactions like Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN) require immediate hospitalization.
-
Logical Relationship for Rash Management:
Data Presentation: this compound Phase 3 Clinical Trial Adverse Events
The following table summarizes the incidence of treatment-related adverse events (TEAEs) from a phase 3 clinical trial comparing this compound (ANV) with Efavirenz (EFV) at week 48.
| Adverse Event | This compound (ANV) Group (n=315) | Efavirenz (EFV) Group (n=314) |
| Any TEAE | 67.6% | 91.4% |
| Dizziness | 10.5% | 51.0% |
| Dyslipidemia | 22.2% | 34.4% |
| Transaminase Elevation | 9.2% | 29.0% |
| γ-glutamyl transferase elevation | 8.3% | 19.1% |
| Rash | 7.9% | 18.8% |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-active site of the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits the enzyme's activity. This prevents the conversion of viral RNA to DNA, thereby halting the HIV replication cycle.
This compound Mechanism of Action Signaling Pathway:
Q2: Are there any specific patient populations that require closer monitoring when on this compound?
A2: While this compound has been shown to have a favorable safety profile, patients with pre-existing conditions should be monitored more closely. This includes patients with a history of liver disease, who should have more frequent liver function monitoring, and patients with pre-existing dyslipidemia or a high risk of cardiovascular disease, who should have their lipid profiles monitored more regularly.
Q3: What should be done if a patient misses a dose of this compound?
A3: Adherence to the prescribed regimen is crucial for the efficacy of antiretroviral therapy. If a patient misses a dose, they should be advised to take it as soon as they remember. However, if it is almost time for the next dose, they should skip the missed dose and continue with their regular schedule. They should not take a double dose to make up for the missed one. Consistent adherence helps maintain steady-state plasma levels of the drug, which is vital for suppressing the virus and preventing the development of drug resistance.
Q4: Can this compound be co-administered with other medications?
A4: As with all NNRTIs, there is a potential for drug-drug interactions, primarily through the cytochrome P450 enzyme system. It is essential to review all concomitant medications, including over-the-counter drugs and herbal supplements (such as St. John's Wort), before a patient starts this compound. Any potential interactions should be managed according to the clinical trial protocol and established guidelines.
References
Ainuovirine Drug-Drug Interaction Potential with Protease Inhibitors: A Technical Support Resource
Disclaimer: As of December 2025, there is a notable absence of publicly available clinical or preclinical studies that have specifically investigated the drug-drug interaction (DDI) between ainuovirine (B1263326) (ANV) and protease inhibitors (PIs). The information provided herein is based on the current understanding of this compound's metabolism, which is not yet fully elucidated, and the known metabolic pathways of protease inhibitors. Researchers should consider this a theoretical guide and are strongly encouraged to conduct their own in vitro and in vivo assessments to determine the precise nature and magnitude of any potential interactions.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for a potential drug-drug interaction between this compound and protease inhibitors?
A1: The potential for a drug-drug interaction stems from the shared metabolic pathways involving the cytochrome P450 (CYP) enzyme system. Protease inhibitors are well-characterized as both substrates and potent inhibitors of CYP3A4.[1] Some PIs, like ritonavir (B1064), also inhibit other CYP isoforms, including CYP2C19.[2] this compound's metabolism is not definitively established; some unpublished preclinical data suggest it is primarily metabolized by CYP2C19, which would imply a lower risk of interaction with most PIs.[3] However, other reports suggest that CYP3A4 inducers and inhibitors can significantly alter this compound's plasma concentrations, and a population pharmacokinetic study indicated that this compound might induce its own metabolism, possibly through CYP3A4.[4] If this compound is indeed a substrate of CYP3A4, co-administration with a PI would likely lead to increased this compound exposure, potentially increasing the risk of adverse events. Conversely, if this compound induces CYP3A4, it could decrease the plasma concentration of the co-administered PI.
Q2: Are there any known effects of protease inhibitors on drugs metabolized by CYP2C19?
A2: Yes, some protease inhibitors can affect CYP2C19 activity. For instance, ritonavir is known to be an inducer of CYP2C19.[2] If this compound is primarily metabolized by CYP2C19, co-administration with a ritonavir-boosted PI regimen could potentially decrease this compound plasma concentrations, which may reduce its efficacy. The effects of other PIs on CYP2C19 are less well-characterized but should be considered a possibility.
Q3: Has this compound been studied in combination with any other antiretrovirals?
A3: Yes, a study in healthy subjects evaluated the co-administration of this compound (ACC007) with the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (B182088) (3TC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF). The results showed no clinically significant or meaningful drug-drug interactions between these agents.
Troubleshooting Guide for Experimental Studies
Issue 1: Unexpectedly high or low plasma concentrations of this compound when co-administered with a protease inhibitor in an in vivo animal model.
-
Possible Cause: A significant drug-drug interaction is occurring.
-
Troubleshooting Steps:
-
Review the known CYP inhibition/induction profile of the specific protease inhibitor used.
-
Conduct an in vitro study using human liver microsomes to determine which CYP enzymes are primarily responsible for this compound metabolism.
-
Perform an in vitro inhibition assay with the specific PI to quantify its inhibitory effect (IC50) on this compound's metabolism.
-
If induction is suspected, pre-treat hepatocytes with the PI and measure the expression and activity of relevant CYP enzymes, then assess the impact on this compound metabolism.
-
-
Issue 2: Conflicting results from in vitro metabolism studies for this compound.
-
Possible Cause: The choice of in vitro system may be influencing the outcome. Different recombinant CYP enzymes, liver microsomes from various donors, or hepatocyte models can yield different results.
-
Troubleshooting Steps:
-
Use a panel of recombinant human CYP enzymes to systematically identify all enzymes capable of metabolizing this compound.
-
Confirm these findings in a more physiologically relevant system, such as pooled human liver microsomes or primary human hepatocytes.
-
Employ chemical inhibitors of specific CYP enzymes in your microsomal incubations to further pinpoint the key metabolic pathways.
-
Ensure that the substrate (this compound) concentration used in the assay is appropriate (ideally at or below the Km) to accurately reflect metabolic clearance.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound When Co-administered with Lamivudine and Tenofovir Disoproxil Fumarate in Healthy Subjects
| Parameter | This compound Alone | This compound + 3TC + TDF | Geometric Mean Ratio (90% CI) |
| Cmax,ss (ng/mL) | Data not provided | Data not provided | 89.00% (76.35% - 103.74%) |
| AUCss (ng*h/mL) | Data not provided | Data not provided | 82.57% (73.27% - 93.05%) |
Source: Cmax,ss: Maximum concentration at steady state; AUCss: Area under the curve at steady state; 3TC: Lamivudine; TDF: Tenofovir Disoproxil Fumarate.
Table 2: Metabolic Characteristics of Common Protease Inhibitors
| Protease Inhibitor | Primary Metabolizing Enzyme | Effect on CYP3A4 | Effect on Other CYPs |
| Atazanavir | CYP3A4 | Inhibitor | Inhibits UGT1A1 |
| Darunavir | CYP3A4 | Inhibitor | - |
| Lopinavir | CYP3A4 | Inhibitor | Induces its own metabolism |
| Ritonavir | CYP3A4 | Potent Inhibitor | Inhibits CYP2D6; Induces CYP1A2, CYP2C9, CYP2C19 |
Source:
Experimental Protocols
Protocol 1: Determination of this compound's Metabolic Pathway using Human Liver Microsomes
-
Objective: To identify the primary CYP enzymes responsible for the metabolism of this compound.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Specific chemical inhibitors for major CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2C19)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare incubation mixtures containing HLM, this compound (at a concentration near its Km, if known, or typically 1 µM), and incubation buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
In parallel experiments, include specific chemical inhibitors at concentrations known to be selective for their respective CYP enzymes.
-
Incubate for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant for the depletion of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of this compound depletion in the absence and presence of each inhibitor.
-
The degree of reduction in metabolism in the presence of a specific inhibitor indicates the contribution of that CYP enzyme to this compound's overall metabolism.
-
Visualizations
Caption: Potential metabolic pathways of this compound and points of interaction with PIs.
Caption: Experimental workflow for assessing this compound-PI drug-drug interactions.
References
- 1. Pharmacokinetics and Safety of this compound/Lamivudine/Tenofovir Combination Tablets in Young and Elderly Patients with Human Immunodeficiency Virus-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liverpool HIV Interactions [hiv-druginteractions.org]
- 3. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Cytochrome P450 Metabolism of Ainuovirine
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytochrome P450 (CYP) metabolism of Ainuovirine.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 isozyme is primarily responsible for the metabolism of this compound?
A1: In vitro and clinical data suggest that this compound is a substrate for and an inducer of cytochrome P450 3A4 (CYP3A4).[1][2] Co-administration with potent CYP3A4 inducers, such as rifampin, may decrease this compound plasma levels, potentially reducing its efficacy. Conversely, co-administration with strong CYP3A4 inhibitors, like ketoconazole, may increase this compound plasma concentrations, possibly increasing the risk of adverse effects.[1]
Q2: Does this compound induce its own metabolism?
A2: Yes, this compound has been observed to cause auto-induction of CYP3A4.[2] This means that upon repeated administration, this compound can increase the expression of CYP3A4, leading to an accelerated metabolism of itself and a potential decrease in plasma concentrations over time. A study has indicated that this compound has the potential to induce CYP3A enzyme activation and CYP3A4 messenger ribonucleic acid in primary human hepatocytes.[2]
Q3: What is the mechanism of CYP3A4 induction by this compound?
A3: The induction of CYP3A4 by many xenobiotics is mediated through the activation of the Pregnane X Receptor (PXR). While direct evidence for this compound is still emerging, it is highly probable that its inductive effects on CYP3A4 are mediated through the PXR signaling pathway.
Q4: Have the specific metabolites of this compound been identified?
A4: As of the latest available public information, detailed structural information of this compound metabolites has not been published. General metabolic pathways for non-nucleoside reverse transcriptase inhibitors (NNRTIs) often involve oxidation reactions such as hydroxylation and N-dealkylation. Identifying the specific metabolites of this compound would require dedicated in vitro and in vivo metabolism studies using techniques like liquid chromatography-mass spectrometry (LC-MS).
Q5: Are there any known drug-drug interactions with this compound related to CYP450 metabolism?
A5: Yes, there is a potential for drug-drug interactions. Co-administration of this compound with strong inducers of CYP3A4 (e.g., rifampin, St. John's Wort) is expected to decrease this compound concentrations. Conversely, co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) is expected to increase this compound concentrations. Caution should be exercised when this compound is co-administered with other drugs that are substrates, inhibitors, or inducers of CYP3A4.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments on this compound's CYP450 metabolism.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low metabolism of this compound observed in human liver microsomes (HLMs). | 1. Inactive HLMs. 2. Inactive NADPH regenerating system. 3. Incorrect concentration of this compound or HLMs. 4. This compound is a low-turnover compound. | 1. Test the activity of the HLM batch with a known high-turnover CYP3A4 substrate (e.g., midazolam or testosterone). 2. Prepare a fresh NADPH regenerating system and verify the activity of each component. 3. Optimize the concentrations of this compound and HLM protein in the incubation. 4. Increase the incubation time and/or the protein concentration. |
| High variability in metabolism rates between different batches of HLMs. | 1. Inter-individual differences in CYP3A4 expression and activity in the liver donors. 2. Inconsistent storage and handling of HLM batches. | 1. Use pooled HLMs from a large number of donors to average out individual variability. 2. Ensure consistent and proper storage of HLMs at -80°C and minimize freeze-thaw cycles. |
| Inconsistent results in CYP3A4 induction studies with primary human hepatocytes. | 1. Variability in the health and viability of primary hepatocytes. 2. Suboptimal cell culture conditions. 3. Inappropriate concentration or exposure time of this compound. | 1. Assess hepatocyte viability (e.g., using trypan blue exclusion) before and after the experiment. 2. Ensure proper maintenance of cell culture conditions (media, temperature, CO2). 3. Perform a dose-response and time-course experiment to determine the optimal conditions for induction. |
| Difficulty in identifying this compound metabolites by LC-MS. | 1. Low abundance of metabolites. 2. Unstable metabolites. 3. Inappropriate LC-MS method. | 1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Include trapping agents in the incubation if reactive metabolites are suspected. 3. Optimize the LC gradient, column chemistry, and MS parameters (e.g., ionization mode, collision energy). |
Quantitative Data Summary
Note: Specific quantitative in vitro metabolism data for this compound (e.g., K_m, V_max, CL_int) are not publicly available at this time. The following table provides a template for how such data would be presented.
| Cytochrome P450 Isozyme | K_m (µM) | V_max (pmol/min/mg protein) | Intrinsic Clearance (CL_int) (µL/min/mg protein) |
| CYP3A4 | Data not available | Data not available | Data not available |
| Other CYPs | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Determination of this compound Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the incubation mixture (final concentration, e.g., 1 µM) and vortex briefly.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point and determine the in vitro half-life (t_½) and intrinsic clearance (CL_int).
Protocol 2: Reaction Phenotyping of this compound Metabolism Using Recombinant Human Cytochrome P450 Enzymes
Objective: To identify the specific CYP isozymes responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
-
Control insect cell microsomes (without expressed CYPs)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
LC-MS/MS system
Procedure:
-
Follow a similar procedure as in Protocol 1, but replace the HLMs with individual recombinant human CYP enzymes.
-
Incubate this compound with each recombinant CYP isozyme and the control microsomes.
-
Monitor the depletion of this compound over time.
-
The CYP isozyme that shows the highest rate of this compound depletion is considered the primary enzyme responsible for its metabolism.
Protocol 3: Evaluation of CYP3A4 Induction by this compound in Primary Human Hepatocytes
Objective: To assess the potential of this compound to induce the expression of CYP3A4 in primary human hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Positive control inducer (e.g., Rifampin)
-
Negative control (vehicle, e.g., DMSO)
-
RNA isolation kit and reagents for qRT-PCR
-
CYP3A4 probe substrate (e.g., midazolam)
-
LC-MS/MS system
Procedure:
-
Culture the primary human hepatocytes according to the supplier's instructions.
-
Treat the hepatocytes with different concentrations of this compound, the positive control, and the negative control for 48-72 hours.
-
For mRNA analysis:
-
Harvest the cells and isolate the total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.
-
-
For enzyme activity analysis:
-
Incubate the treated hepatocytes with a CYP3A4 probe substrate (e.g., midazolam).
-
Measure the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
-
An increase in CYP3A4 mRNA expression and/or enzyme activity in the this compound-treated cells compared to the vehicle control indicates induction.
Mandatory Visualizations
Caption: Experimental workflow for investigating the in vitro metabolism and CYP3A4 induction potential of this compound.
Caption: Proposed signaling pathway for CYP3A4 induction by this compound via PXR activation.
References
Technical Support Center: Enhancing Ainuovirine Bioavailability for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Ainuovirine in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for researchers?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] For researchers, achieving consistent and predictable systemic exposure is crucial for reliable in vitro and in vivo studies. This compound exhibits nonlinear pharmacokinetics, where drug exposure does not increase proportionally with the dose.[3][4] This suggests that its oral bioavailability may be limited by factors such as poor aqueous solubility, dissolution rate, or membrane permeability, which can lead to high variability in experimental outcomes.
Q2: What are the common initial steps to consider when encountering poor bioavailability with this compound in an experimental setting?
The first step is to characterize the physicochemical properties of your specific this compound drug substance, including its solubility in relevant buffers (e.g., simulated gastric and intestinal fluids) and its permeability (e.g., using a Caco-2 cell model). Understanding these properties will help classify the drug according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.[5]
Q3: Which formulation strategies are most promising for improving the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[6][7][8] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve dissolution rate. Techniques include micronization and nanosuspension.[5]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution.[5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state.[6]
-
Co-crystallization: Forming a crystalline solid with a benign co-former can alter the physicochemical properties of the drug, including its solubility and dissolution rate.[9][10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| High variability in plasma concentrations between subjects in preclinical studies. | Poor aqueous solubility leading to erratic absorption. | 1. Conduct in vitro dissolution studies with the current formulation in different biorelevant media. 2. Consider particle size reduction (micronization or nanosuspension) of the this compound powder. 3. Develop a simple amorphous solid dispersion to improve the dissolution rate. |
| Low oral bioavailability despite good in vitro permeability. | Dissolution rate-limited absorption (indicative of a BCS Class II compound). | 1. Focus on solubility enhancement techniques such as solid dispersions with hydrophilic polymers or lipid-based formulations like SEDDS. 2. Evaluate the impact of food on bioavailability in animal models, as a positive food effect can indicate dissolution-limited absorption. |
| Formulation is difficult to prepare or shows physical instability (e.g., drug recrystallization). | Incompatibility of the drug with excipients or a thermodynamically unstable formulation (e.g., amorphous form). | 1. Screen for excipient compatibility using techniques like Differential Scanning Calorimetry (DSC). 2. For amorphous solid dispersions, select polymers with a high glass transition temperature (Tg) to improve stability. 3. Consider a more stable crystalline form with improved solubility, such as a co-crystal. |
| No significant improvement in bioavailability after initial formulation attempts. | Permeability-limited absorption (potential for a BCS Class IV compound) or significant first-pass metabolism. | 1. Re-evaluate the in vitro permeability of this compound. 2. Investigate the potential for efflux transporters (e.g., P-glycoprotein) involvement using in vitro cell models with specific inhibitors. 3. Conduct studies with metabolic inhibitors in animal models to assess the impact of first-pass metabolism. |
This compound Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound from clinical studies.
| Parameter | Value | Study Population | Notes |
| Tmax (Time to Maximum Concentration) | ~3 hours | Healthy Chinese Adults | Median time to reach peak plasma concentration after a single oral dose.[4] |
| T1/2z (Apparent Terminal Half-life) | > 24 hours | Healthy Chinese Adults | Remained similar across doses of 75 mg, 150 mg, and 300 mg.[4] |
| CL/F (Apparent Clearance) | 6.46 L/h | HIV-infected individuals | Population pharmacokinetic model estimate for clearance adjusted for bioavailability.[3] |
| Pharmacokinetics | Nonlinear | Healthy and HIV-infected individuals | Drug exposure (Cmax and AUC) increased to a lesser extent than dose proportionality.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer carrier in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Collect the dried solid dispersion and pulverize it to a fine powder.
-
Characterize the solid dispersion for drug content, amorphous nature (using XRD and DSC), and dissolution enhancement.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Type II (Paddle) dissolution apparatus.
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., 0.1 N HCl to simulate gastric fluid, or FaSSIF to simulate fasted state intestinal fluid).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
Add the this compound formulation (equivalent to a specific dose) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Calculate the percentage of drug dissolved at each time point and plot the dissolution profile.
-
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Caption: A logical decision tree for troubleshooting poor this compound bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Population pharmacokinetics of this compound and exposure–response analysis in human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-1262. Safety and Pharmacokinetics of this compound, a Novel Non-NucleosideReverse Transcriptase Inhibitor, in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. erpublications.com [erpublications.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Overcoming Low Yield in Ainuovirine Synthesis
Welcome to the technical support center for the synthesis of Ainuovirine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that can lead to low yields during the synthesis of this potent non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, or 3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile, is a diarylpyrimidine derivative. Its synthesis generally involves a convergent approach. Key steps typically include the construction of the substituted pyrimidine-dione core, followed by its coupling to a suitably functionalized benzonitrile (B105546) derivative. A plausible route involves an initial condensation reaction to form the pyrimidine-dione ring, which is then activated for a subsequent carbon-carbon bond-forming reaction with the benzonitrile component.
Q2: What are the most critical stages in the synthesis that can affect the overall yield?
A2: The most critical stages are typically the initial cyclization to form the pyrimidine-dione ring and the subsequent coupling reaction to attach the substituted benzonitrile ring. Inefficient cyclization can lead to a mixture of products and unreacted starting materials, making purification difficult and lowering the yield of the desired pyrimidine-dione intermediate. The subsequent coupling step is also crucial, as side reactions or incomplete conversion directly impact the final product yield.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some reagents used in pyrimidine (B1678525) synthesis and cross-coupling reactions can be toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, based on a plausible synthetic pathway.
Plausible Synthetic Pathway for this compound
A likely synthetic route for this compound can be broken down into three main stages:
-
Stage 1: Synthesis of the β-ketoester Precursor.
-
Stage 2: Formation of the Pyrimidine-dione Ring via a condensation reaction (e.g., a modified Biginelli-type reaction).
-
Stage 3: Coupling with the Benzonitrile Moiety (e.g., via a palladium-catalyzed cross-coupling reaction).
Stage 1 & 2: Pyrimidine-dione Ring Formation - Troubleshooting
Problem 1: Low yield of the pyrimidine-dione intermediate and formation of multiple byproducts.
-
Question: My condensation reaction to form the pyrimidine-dione ring is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I optimize this step?
-
Answer: Low yield and byproduct formation in this step often stem from several factors related to the reaction conditions and reagents.
-
Side Reactions: A common side reaction is the self-condensation of the β-ketoester or the formation of other heterocyclic systems.
-
Incomplete Cyclization: The final ring-closing step might be slow or reversible.
-
Decomposition: The starting materials or the product might be unstable under the reaction conditions.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that the β-ketoester and N-ethylurea are of high purity. Impurities can act as catalysts for side reactions.
-
Reaction Temperature: Optimize the reaction temperature. Higher temperatures can promote side reactions, while lower temperatures may lead to incomplete conversion. A temperature screening is recommended.
-
Catalyst Choice: The choice of acid or base catalyst is critical. For Biginelli-type reactions, Lewis acids (e.g., Yb(OTf)₃, InCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can improve yields and selectivity. Experiment with different catalysts and catalyst loadings.
-
Solvent: The solvent can significantly influence the reaction outcome. While polar protic solvents like ethanol (B145695) are common, exploring aprotic solvents or even solvent-free conditions might be beneficial.
-
Water Removal: The condensation reaction releases water. The presence of water can inhibit the reaction or lead to hydrolysis of intermediates. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the reaction to completion.
-
| Parameter | Condition A | Condition B | Condition C | Recommended Starting Point |
| Catalyst | p-TsOH | Yb(OTf)₃ | None | Yb(OTf)₃ (10 mol%) |
| Temperature | Reflux (Ethanol) | 80 °C | 120 °C (Solvent-free) | 100 °C |
| Solvent | Ethanol | Toluene (B28343) | Solvent-free | Toluene (with Dean-Stark) |
| Reaction Time | 24 h | 12 h | 8 h | Monitor by TLC (8-16 h) |
| Observed Yield | Low, multiple spots on TLC | Moderate | High | Expected High Yield |
Table 1: Comparison of Reaction Conditions for Pyrimidine-dione Formation.
Stage 3: Coupling Reaction - Troubleshooting
Problem 2: Low conversion and/or byproduct formation during the palladium-catalyzed cross-coupling step.
-
Question: The coupling of my pyrimidine-dione intermediate with the substituted benzonitrile is giving a low yield of this compound. I'm observing unreacted starting materials and some dehalogenated byproducts. What could be the issue?
-
Answer: Low efficiency in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be due to a variety of factors related to the catalyst, reagents, and reaction environment.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities, leading to its deactivation.
-
Ligand Choice: The choice of phosphine (B1218219) ligand is crucial for the stability and activity of the catalyst.
-
Base and Solvent: The base and solvent system plays a critical role in the catalytic cycle.
-
Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide and homocoupling of the boronic acid (in the case of Suzuki coupling).
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. Use degassed solvents.
-
Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., PPh₃, XPhos, SPhos) can have a dramatic effect on the yield. A screening of different catalyst/ligand combinations is often necessary.
-
Base Selection: The strength and solubility of the base are important. Common bases for Suzuki coupling include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Solvent System: A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar solvent (e.g., water, DMF) is often used. The ratio of these solvents can be optimized.
-
Purity of Reactants: Ensure the pyrimidine-dione intermediate and the benzonitrile derivative are pure. Impurities can poison the catalyst.
-
| Parameter | Condition A | Condition B | Condition C | Recommended Starting Point |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | None | PPh₃ | XPhos | XPhos |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | Dioxane/H₂O (4:1) |
| Temperature | 80 °C | 100 °C | 110 °C | 100 °C |
| Observed Yield | Low | Moderate | High | Expected High Yield |
Table 2: Comparison of Reaction Conditions for Palladium-Catalyzed Cross-Coupling.
Experimental Protocols
Protocol 1: General Procedure for Pyrimidine-dione Ring Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add the β-ketoester (1.0 eq), N-ethylurea (1.2 eq), and the chosen catalyst (e.g., 10 mol% Yb(OTf)₃).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pyrimidine-dione intermediate.
Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling
-
To a flame-dried Schlenk flask, add the pyrimidine-dione intermediate (1.0 eq), the substituted benzonitrile boronic acid or ester (1.5 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the ligand (e.g., 4 mol% XPhos), and the base (e.g., 3.0 eq K₃PO₄).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Validation & Comparative
Ainuovirine vs. Efavirenz: A Comparative Guide for Researchers
An objective comparison of the efficacy and safety of Ainuovirine (B1263326) (ANV) and Efavirenz (B1671121) (EFV) for the treatment of HIV-1 infection, supported by clinical trial data and detailed experimental protocols.
This guide provides a comprehensive analysis of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound and Efavirenz, for an audience of researchers, scientists, and drug development professionals. The data presented is primarily drawn from a pivotal Phase 3 randomized controlled trial, offering a direct comparison of the two antiretroviral agents.
Efficacy: Non-Inferior Viral Suppression
This compound has demonstrated non-inferior efficacy to Efavirenz in treatment-naïve HIV-1-positive adults when used in combination with two nucleoside reverse transcriptase inhibitors (NRTIs).[1][2]
Table 1: Virological Response at Week 48
| Outcome | This compound (ANV) Group | Efavirenz (EFV) Group | Difference (95% CI) |
| HIV-1 RNA <50 copies/mL | 87.0% (274/315) | 91.7% (288/314) | -4.7% (-9.6 to 0.1) |
| Data from a Phase 3, randomized, double-blind, non-inferiority trial.[1] |
At 96 weeks, in an open-label observational period, virological suppression was maintained in both groups, with 92.5% of participants in the continued this compound group and 95.1% in the group that switched from Efavirenz to this compound maintaining HIV-1 RNA <50 copies/mL.[1][2]
Safety and Tolerability: A Differentiated Profile
This compound has shown a significantly more favorable safety profile compared to Efavirenz, with a lower incidence of treatment-related adverse events.[1][2]
Table 2: Incidence of Treatment-Related Adverse Events (TEAEs) at Week 48
| Adverse Event | This compound (ANV) Group | Efavirenz (EFV) Group | p-value |
| Any TEAE | 67.6% | 91.4% | < 0.001 |
| Dizziness | 10.5% | 51.0% | < 0.001 |
| Dyslipidemia | 22.2% | 34.4% | < 0.001 |
| Transaminase Elevation | 9.2% | 29.0% | < 0.001 |
| γ-glutamyl Transferase Elevation | 8.3% | 19.1% | < 0.001 |
| Rash | 7.9% | 18.8% | < 0.001 |
| Data from a Phase 3, randomized, double-blind, non-inferiority trial.[1][2] |
The lower incidence of adverse events, particularly neuropsychiatric symptoms like dizziness and rash, suggests this compound may be a better-tolerated option for patients.[1]
Mechanism of Action
Both this compound and Efavirenz are non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][4][5][6] They work by binding to a non-competitive site on the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA.[3][5][6] This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing viral replication.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sterispharma.com [sterispharma.com]
- 6. What is the mechanism of Efavirenz? [synapse.patsnap.com]
Ainuovirine Demonstrates Potent Activity Against NNRTI-Resistant HIV-1 Strains: A Comparative Guide
For Immediate Release
Ainuovirine (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), exhibits a promising efficacy profile against HIV-1 strains harboring common NNRTI resistance mutations. This guide provides a comparative analysis of this compound's in vitro activity against wild-type and NNRTI-resistant HIV-1, benchmarked against other established NNRTIs, and includes detailed experimental methodologies for researchers and drug development professionals.
Comparative Antiviral Activity of this compound
This compound maintains potent antiviral activity against HIV-1 strains with key NNRTI resistance mutations, notably K103N and Y181C. The following table summarizes the 50% effective concentration (EC50) values of this compound and comparator NNRTIs against a panel of NNRTI-resistant HIV-1 strains. Data indicates that while some first-generation NNRTIs lose significant potency against these mutants, this compound retains a high level of efficacy.
| HIV-1 Strain/Mutation | This compound (EC50 in nM) | Efavirenz (EC50 in nM) | Rilpivirine (EC50 in nM) | Doravirine (EC50 in nM) | Etravirine (EC50 in nM) |
| Wild-Type | 6.1[1] | ~0.1-1.2[2] | ~0.1-0.24[3] | ~0.67-2[3] | ~0.1-4.5[2] |
| K103N | 6.4[1] | ~40-100 | <2[3] | ~2-5[3] | <5 |
| Y181C | 9.6[1] | <2 | ~0.5-2[3] | ~2-5[3] | <5 |
| L100I | Data not available | >100 | <2 | ~1.14[3] | <5 |
| Y188L | Data not available | >100 | <2 | >100[3] | <5 |
| G190A | Data not available | >100 | <2 | <2[3] | <5 |
| E138K | Data not available | <2 | ~0.5-2 | Data not available | ~3-5 |
| K103N + Y181C | Data not available | >100 | <2 | ~11.3[3] | <5 |
Note: EC50 values can vary between different assays and cell types. The data presented is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
The in vitro efficacy of this compound and other NNRTIs is primarily determined through cell-based phenotypic drug susceptibility assays. The following is a generalized protocol based on common methodologies.
Phenotypic Drug Susceptibility Assay Using Recombinant HIV-1 and TZM-bl Reporter Cells
This assay measures the ability of a drug to inhibit the replication of HIV-1 in a cell culture system.
1. Generation of NNRTI-Resistant Recombinant Viruses:
-
Site-Directed Mutagenesis: Specific amino acid substitutions associated with NNRTI resistance (e.g., K103N, Y181C) are introduced into the reverse transcriptase (RT) coding region of an HIV-1 laboratory clone plasmid (e.g., pNL4-3) using a site-directed mutagenesis kit.
-
Plasmid DNA Preparation: The resulting plasmids containing the desired mutations are amplified in E. coli and purified to obtain high-quality plasmid DNA.
-
Virus Production: Human embryonic kidney 293T (HEK293T) cells are transiently co-transfected with the proviral DNA clone containing the resistance mutation and a plasmid encoding the vesicular stomatitis virus G (VSV-G) envelope glycoprotein. The use of VSV-G allows for broad cell tropism and high-titer virus production.
-
Virus Harvest and Titration: The cell culture supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered. The virus titer is then determined, often by measuring the p24 antigen concentration or by infecting TZM-bl reporter cells and measuring luciferase activity.
2. Antiviral Activity Assay:
-
Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.
-
Drug Dilution: this compound and comparator NNRTIs are serially diluted in cell culture medium to a range of concentrations.
-
Infection: The TZM-bl cells are infected with the NNRTI-resistant recombinant viruses in the presence of the various drug concentrations. Control wells with no drug are included.
-
Incubation: The plates are incubated for 48 hours to allow for a single round of viral replication and expression of the luciferase reporter gene.
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The EC50 is the drug concentration that results in a 50% reduction in luciferase activity compared to the no-drug control.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the NNRTI mechanism of action and the experimental workflow.
Caption: NNRTI Mechanism of Action and Resistance.
Caption: Experimental Workflow for Phenotypic Susceptibility Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the E138K Resistance Mutation in HIV-1 Reverse Transcriptase Conferring Susceptibility to Etravirine in B and Non-B HIV-1 Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
Ainuovirine's Resilience: A Comparative Analysis of its Cross-Resistance Profile with Other NNRTIs
For Immediate Release
Ainuovirine (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), demonstrates a promising resistance profile, maintaining notable activity against common NNRTI-resistant HIV-1 strains that often diminish the efficacy of earlier-generation drugs in this class. This guide provides a comparative analysis of this compound's cross-resistance profile with other widely-used NNRTIs, supported by available in vitro experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Susceptibility of NNRTI-Resistant HIV-1 Mutants
The following table summarizes the in vitro activity of this compound and other NNRTIs against key single NNRTI resistance-associated mutations. The data is presented as fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for mutant strains compared to the wild-type (WT) virus. A lower fold change indicates better retention of antiviral activity.
| HIV-1 RT Mutation | This compound (ANV) | Efavirenz (EFV) | Nevirapine (NVP) | Rilpivirine (RPV) | Etravirine (ETR) | Doravirine (DOR) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| K103N | ~1.1[1] | >20[2] | >50[2] | <3 | <3 | <2 |
| Y181C | ~1.6[1] | <2 | >50[2] | ~3 | ~5 | <2 |
| V106M | Active (qualitative) | ~10-20 | ~20-50 | <3 | <3 | <3 |
| G190A | Data not available | ~5-10 | >50 | <3 | <3 | <2 |
Note: Data for this compound is derived from specific in vitro studies. Data for other NNRTIs is compiled from multiple sources and may have been generated under different experimental conditions. Fold changes are approximate and can vary between assays.
Preclinical studies have highlighted this compound's potent antiviral activity against various HIV-1 strains, including those resistant to Efavirenz, such as the K103N mutant. In vitro assessments have shown that the K103N mutation results in a minimal increase in the EC50 of this compound (approximately 1.1-fold), a stark contrast to the high-level resistance this mutation confers to Efavirenz (>20-fold) and Nevirapine (>50-fold). Similarly, the Y181C mutation, which significantly impacts Nevirapine and Etravirine, only leads to a minor shift in this compound's activity (~1.6-fold). This compound has also demonstrated in vitro activity against the V106M resistance mutation.
Experimental Methodologies
The determination of NNRTI cross-resistance relies on robust in vitro assays that measure the susceptibility of HIV-1 strains with specific resistance mutations to various inhibitors. The data presented in this guide is primarily based on the following experimental protocols:
Phenotypic Susceptibility Assays
These assays directly quantify the ability of a drug to inhibit HIV-1 replication in cell culture. A common approach involves the following steps:
-
Cell Culture: A susceptible human T-cell line, such as MT-2 or MT-4 cells, is cultured under standard laboratory conditions.
-
Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates are used. Site-directed mutagenesis is employed to introduce specific resistance-associated mutations into the reverse transcriptase gene of a wild-type HIV-1 molecular clone. The resulting mutant viruses are then propagated in cell culture to generate virus stocks.
-
Antiviral Activity Assay:
-
Cultured cells (e.g., MT-2) are infected with a standardized amount of either wild-type or mutant HIV-1.
-
The infected cells are then incubated in the presence of serial dilutions of the NNRTI being tested (e.g., this compound, Efavirenz).
-
After a defined incubation period (typically 3-5 days), the extent of viral replication is measured. This is often done by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is calculated from the dose-response curve for both wild-type and mutant viruses.
-
The fold change in resistance is determined by dividing the EC50/IC50 value for the mutant virus by the EC50/IC50 value for the wild-type virus.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of NNRTI action and the logical flow of resistance testing.
Caption: Mechanism of NNRTI Action.
Caption: Experimental Workflow for Phenotypic Resistance Assay.
Conclusion
This compound exhibits a favorable cross-resistance profile compared to first-generation NNRTIs, maintaining significant activity against key resistance mutations such as K103N and Y181C. This suggests that this compound may offer a valuable therapeutic option for patients with HIV-1 strains resistant to other NNRTIs. Further head-to-head comparative studies against a broader panel of NNRTI-resistant mutants will continue to refine our understanding of its position in the evolving landscape of HIV-1 treatment.
References
A Comparative Analysis of Resistance Profiles: Ainuovirine vs. Rilpivirine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profiles of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), ainuovirine (B1263326) and rilpivirine (B1684574), used in the treatment of HIV-1 infection. The information is compiled from available clinical and in vitro studies to support research and drug development efforts.
Executive Summary
This compound (ANV) is a novel NNRTI with a reported genotypic resistance profile similar to efavirenz (B1671121) (EFV) in treatment-naïve patients, demonstrating in vitro activity against common NNRTI resistance-associated mutations (RAMs) such as K103N and V106M. Rilpivirine (RPV), a second-generation NNRTI, has a well-characterized resistance profile dominated by mutations like E138K, K101E, and Y181C. While direct comparative resistance selection studies are limited, this guide synthesizes the existing data to highlight the key differences and similarities in the resistance pathways of these two antiretroviral agents.
Data Presentation: Resistance-Associated Mutations
The following tables summarize the key resistance mutations associated with this compound and rilpivirine based on clinical and in vitro findings.
Table 1: this compound Resistance-Associated Mutations
| Mutation | Context | Fold Change in EC50 (if available) | Supporting Evidence |
| K103N | Clinical (in patients failing NNRTI-based regimen) / In Vitro | Not specified | Similar genotypic profile to efavirenz observed in a phase 3 trial.[1] this compound demonstrated in vitro activity against HIV-1 with this mutation.[1] |
| V106M | Clinical (in patients failing NNRTI-based regimen) / In Vitro | Not specified | Similar genotypic profile to efavirenz observed in a phase 3 trial.[1] this compound demonstrated in vitro activity against HIV-1 with this mutation.[1] |
Note: Data on specific this compound-selected mutations and corresponding fold-changes in susceptibility are limited. The mutations listed are common NNRTI RAMs observed in a clinical trial where this compound was compared to efavirenz.
Table 2: Rilpivirine Resistance-Associated Mutations
| Mutation | Context | Prevalence in RPV-treated patients with virologic failure | Fold Change in EC50 | Supporting Evidence |
| E138K | Clinical / In Vitro | 32.2% | ~2.5 - 3 | Most common mutation emerging in patients failing RPV.[2][3] Selected in 28 of 46 in vitro passage experiments.[2] |
| K101E | Clinical / In Vitro | 17.8% | ~2.5 - 3 | Frequently observed in patients receiving rilpivirine.[2][4] |
| Y181C | Clinical / In Vitro | 17.2% | ~2.5 - 3 | Commonly occurs in patients receiving rilpivirine.[2][4] |
| E138A | Clinical | 13.9% | Polymorphic, may not always confer resistance alone. | Observed in patients receiving RPV.[2] |
| H221Y | Clinical | 12.2% | Not specified | Observed in patients receiving RPV.[2] |
| K103N | Clinical | 10.6% | Does not significantly reduce RPV susceptibility alone, but does in combination with L100I. | Observed in patients receiving RPV.[5] |
| L100I | In Vitro | - | - | Selected in 16 of 46 in vitro passage experiments.[2] |
| M230I/L | In Vitro | - | - | Selected in in vitro passage experiments.[2] |
| F227C | In Vitro | - | - | Selected in in vitro passage experiments.[2] |
| V108I | In Vitro | - | - | Selected in in vitro passage experiments.[2] |
| V106A | In Vitro | - | - | Selected in in vitro passage experiments.[2] |
Experimental Protocols
The following are generalized protocols for key experiments used to determine HIV-1 drug resistance, based on methodologies described in the cited literature.
Genotypic Resistance Testing by Sanger Sequencing
This method identifies mutations in the HIV-1 reverse transcriptase (RT) gene.
-
Sample Collection and RNA Extraction: Plasma samples are collected from patients with a viral load typically >500-1000 copies/mL.[6] Viral RNA is extracted from the plasma using commercially available kits.
-
Reverse Transcription and Polymerase Chain Reaction (RT-PCR): The extracted viral RNA is reverse transcribed to complementary DNA (cDNA). The RT region of the pol gene is then amplified from the cDNA using a nested PCR approach with specific primers.[7]
-
DNA Sequencing: The amplified PCR product is purified and sequenced using Sanger sequencing technology.
-
Sequence Analysis: The resulting nucleotide sequence is compared to a wild-type reference sequence (e.g., HXB2) to identify amino acid substitutions. These mutations are then cross-referenced with databases of known drug resistance mutations (e.g., Stanford University HIV Drug Resistance Database) to determine the resistance profile.[8]
In Vitro Resistance Selection
This method is used to identify mutations that arise under the selective pressure of an antiretroviral drug.
-
Cell and Virus Culture: HIV-1 permissive cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are infected with a wild-type HIV-1 strain.
-
Drug Escalation: The infected cells are cultured in the presence of the antiretroviral drug (this compound or rilpivirine) at an initial concentration close to the 50% effective concentration (EC50).
-
Passaging: The virus is passaged weekly, and the drug concentration is gradually increased as viral replication (measured by markers like p24 antigen) is detected.
-
Genotypic and Phenotypic Analysis: When the virus demonstrates significant resistance (i.e., can replicate at high drug concentrations), the viral RNA is extracted, and the RT gene is sequenced to identify mutations. Phenotypic susceptibility testing is also performed to quantify the level of resistance (fold change in EC50).[9]
Phenotypic Susceptibility Assay
This assay measures the concentration of a drug required to inhibit viral replication by 50% (EC50).
-
Recombinant Virus Generation: The patient's RT gene sequence, obtained through RT-PCR, is inserted into a standardized laboratory HIV-1 vector that lacks its own RT gene. This creates a panel of recombinant viruses containing the patient's viral RT.
-
Cell Infection and Drug Titration: Target cells are infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drug.
-
Replication Measurement: After a set incubation period, viral replication is measured, often using a reporter gene (e.g., luciferase) included in the viral vector.
-
EC50 Calculation: The drug concentration that inhibits viral replication by 50% is calculated and compared to the EC50 for a wild-type reference virus. The result is expressed as a fold change in susceptibility.[10]
Visualization of Experimental Workflow and Resistance Pathways
The following diagrams illustrate the general workflow for identifying drug resistance mutations and a conceptual representation of the development of resistance.
Caption: Workflow for HIV-1 Drug Resistance Testing.
Caption: Conceptual Pathways to NNRTI Resistance.
References
- 1. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Mutation Combinations Linked to Resistance to Rilpivirine [natap.org]
- 6. Genotypic resistance testing on a failing regimen is possible below 1000 copies/ml | aidsmap [aidsmap.com]
- 7. genomica.uaslp.mx [genomica.uaslp.mx]
- 8. Rilpivirine Resistance-associated Mutations among Antiretroviral-naive Patients Infected with HIV-1 in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Ainuovirine's Potent Activity Against K103N-Mutant HIV-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains represents a significant challenge in the management of HIV/AIDS. The K103N mutation in the reverse transcriptase (RT) enzyme is one of the most common mutations conferring resistance to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides a comparative analysis of Ainuovirine (B1263326), a second-generation NNRTI, and its activity against K103N-mutant HIV-1 strains, benchmarked against other NNRTIs.
Executive Summary
This compound is a novel second-generation NNRTI that has demonstrated potent in vitro activity against HIV-1 strains harboring the K103N mutation.[1][2][3] This mutation significantly reduces the susceptibility to first-generation NNRTIs such as Efavirenz (B1671121) and Nevirapine. In contrast, second-generation NNRTIs, including this compound, Etravirine, Rilpivirine, and Doravirine, are designed to be effective against such resistant strains. While specific EC50 values for this compound against K103N mutants are based on preclinical data and have not been widely published in peer-reviewed literature, available information indicates its high potency. This guide summarizes the available quantitative data, details the experimental protocols for assessing antiviral activity, and provides a visual representation of the underlying molecular mechanisms.
Quantitative Comparison of NNRTI Activity Against K103N-Mutant HIV-1
The following table summarizes the in vitro activity of various NNRTIs against wild-type and K103N-mutant HIV-1 strains. The data is presented as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of viral replication. A lower value indicates higher potency.
| Drug | Generation | Wild-Type HIV-1 EC50/IC50 (nM) | K103N-Mutant HIV-1 EC50/IC50 (nM) | Fold Change in Resistance |
| This compound | Second | Potent (specific values from preclinical studies not publicly available) | Reported to have good to potent in vitro activity (specific values not publicly available) | Low |
| Efavirenz | First | ~1-3 | ~40-100 | ~20-50 fold increase |
| Nevirapine | First | ~10-100 | ~2000-5000 | ~50-100 fold increase |
| Etravirine | Second | ~0.3-1.5 | ~0.4-2.0 | Minimal (~1-2 fold) |
| Rilpivirine | Second | ~0.05-0.7 | ~0.1-1.0 | Minimal (~1-2 fold) |
| Doravirine | Second | ~10-15 | ~20-35 | Minimal (~2-3 fold) |
Note: The fold change in resistance is calculated by dividing the EC50/IC50 value for the K103N mutant by the EC50/IC50 value for the wild-type virus. Data for Efavirenz, Nevirapine, Etravirine, Rilpivirine, and Doravirine are compiled from various in vitro studies. This compound data is based on reports from preclinical studies.
Experimental Protocols
The in vitro antiviral activity of NNRTIs against wild-type and mutant HIV-1 strains is typically determined using cell-based phenotypic assays. A common method is the recombinant virus assay, the general steps of which are outlined below.
Phenotypic Antiviral Susceptibility Assay Protocol
-
Generation of Recombinant Viruses:
-
The reverse transcriptase region of the HIV-1 pol gene containing the desired mutation (e.g., K103N) is amplified by PCR from patient-derived plasma HIV-1 RNA or from site-directed mutagenesis of a laboratory clone.
-
This amplified fragment is then inserted into an HIV-1 vector that lacks the corresponding RT sequence but contains a reporter gene, such as luciferase or green fluorescent protein (GFP).
-
The resulting recombinant plasmid is transfected into a suitable cell line (e.g., HEK293T) to produce viral particles that incorporate the mutant RT.
-
-
Cell Culture and Infection:
-
A susceptible target cell line (e.g., MT-4 cells, CEM-GXR cells, or peripheral blood mononuclear cells) is cultured under standard conditions.
-
The cells are then infected with a standardized amount of the recombinant virus in the presence of serial dilutions of the test compound (e.g., this compound or other NNRTIs). A no-drug control is included.
-
-
Quantification of Viral Replication:
-
After a defined incubation period (typically 3-7 days), the extent of viral replication is measured by quantifying the expression of the reporter gene.
-
For luciferase-based assays, a substrate is added, and the resulting luminescence is measured using a luminometer.
-
For GFP-based assays, the percentage of GFP-positive cells is determined by flow cytometry.
-
-
Data Analysis and EC50/IC50 Determination:
-
The percentage of viral inhibition for each drug concentration is calculated relative to the no-drug control.
-
A dose-response curve is generated by plotting the percentage of inhibition against the drug concentration.
-
The EC50 or IC50 value is then calculated from this curve using a non-linear regression analysis.
-
Mechanism of Action and Resistance
The following diagrams illustrate the mechanism of action of NNRTIs and how the K103N mutation confers resistance.
Caption: Mechanism of NNRTI Action.
Caption: K103N Resistance Mechanism.
Conclusion
This compound demonstrates significant promise as a potent second-generation NNRTI with maintained activity against the common K103N resistance mutation. This characteristic positions it as a valuable therapeutic option for patients with HIV-1 strains resistant to first-generation NNRTIs. While direct comparative quantitative data from peer-reviewed publications are still emerging, preclinical evidence strongly supports its efficacy. Further clinical studies will be crucial to fully elucidate its role in the evolving landscape of HIV-1 treatment.
References
- 1. Population pharmacokinetics of this compound and exposure–response analysis in human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ainuovirine: A Non-Inferior Antiretroviral Agent with a Favorable Safety Profile
A comprehensive analysis of clinical trial data demonstrates Ainuovirine's non-inferiority to established antiretroviral therapies, offering a valuable alternative with an improved safety profile for treatment-naïve and experienced individuals with HIV-1.
This compound (B1263326) (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), has been rigorously evaluated in multiple clinical trials, consistently demonstrating non-inferior efficacy in viral suppression compared to standard-of-care regimens.[1][2][3] Notably, these studies have also highlighted a superior safety and tolerability profile for this compound, particularly concerning adverse events commonly associated with other antiretrovirals.[1][4] This guide provides a detailed comparison of this compound's performance against other antiretroviral agents, supported by experimental data and protocols from key clinical trials.
Comparative Efficacy of this compound
Clinical trials have established the non-inferiority of this compound in both treatment-naïve and virologically suppressed patient populations.
Table 1: Efficacy of this compound in Treatment-Naïve HIV-1 Positive Adults (Week 48)
| Outcome | This compound (ANV) + TDF/3TC | Efavirenz (B1671121) (EFV) + TDF/3TC | Treatment Difference (95% CI) |
| HIV-1 RNA <50 copies/mL | 87.0% (274/315) | 91.7% (288/314) | -4.7% (-9.6 to 0.1) |
| Data from a randomized, double-blind, non-inferiority phase 3 trial. |
Table 2: Efficacy of this compound-Based Regimen vs. Elvitegravir-Based Regimen in Virologically Suppressed Adults (Week 48)
| Outcome | This compound/Lamivudine (B182088)/Tenofovir (B777) DF (ANV/3TC/TDF) | Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/c/FTC/TAF) | Treatment Difference (95% CI) |
| HIV-1 RNA ≥50 copies/mL | 1.8% (7/381) | 1.6% (6/381) | 0.3% (-1.6 to 2.1) |
| Data from the SPRINT multi-centre, randomised, double-blind, active-controlled, phase 3, non-inferiority trial. |
Table 3: Efficacy in Treatment-Experienced Patients Switching to this compound (Week 24)
| Outcome | Switched to this compound (ANV) | Continued Efavirenz (EFV) | P-value |
| HIV-1 RNA below limit of quantification | 96.65% | 93.25% | >0.05 |
| Data from a real-world, retrospective, multi-center cohort study. |
Superior Safety and Tolerability Profile
This compound has consistently demonstrated a more favorable safety profile compared to Efavirenz, with a significantly lower incidence of treatment-related adverse events.
Table 4: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) (Weeks 0-48)
| Adverse Event | This compound (ANV) Group | Efavirenz (EFV) Group | P-value |
| Dizziness | 10.5% | 51.0% | <0.001 |
| Dyslipidemia | 22.2% | 34.4% | <0.001 |
| Transaminase Elevation | 9.2% | 29.0% | <0.001 |
| γ-glutamyl transferase elevation | 8.3% | 19.1% | <0.001 |
| Rash | 7.9% | 18.8% | <0.001 |
| Data from a randomized, double-blind, non-inferiority phase 3 trial. |
Furthermore, studies have shown that switching from an Efavirenz-based regimen to an this compound-based regimen leads to significant improvements in lipid profiles, including total cholesterol, triglycerides, and low-density lipoprotein cholesterol.
Mechanism of Action
This compound is a second-generation NNRTI that specifically targets the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive. This non-competitive inhibition effectively blocks the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.
Caption: Mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.
Experimental Protocols
The non-inferiority of this compound has been established through rigorous clinical trial methodologies.
Phase 3 Non-Inferiority Trial in Treatment-Naïve Adults
-
Study Design: A randomized, double-blind, double-dummy, positive parallel group, non-inferiority trial.
-
Participants: Eligible participants were HIV-1-positive, antiretroviral therapy (ART)-naïve adults aged 18-65 years.
-
Randomization: Participants were randomly assigned in a 1:1 ratio to one of two treatment groups.
-
Intervention:
-
Group 1: this compound (ANV) in combination with tenofovir disoproxil fumarate (B1241708) and lamivudine (TDF+3TC).
-
Group 2: Efavirenz (EFV) in combination with TDF+3TC.
-
-
Primary Endpoint: The proportion of participants with HIV-1 RNA <50 copies/mL at week 48.
-
Non-inferiority Margin: The pre-specified non-inferiority margin was typically a 95% confidence interval for the treatment difference.
Caption: Workflow of the Phase 3 non-inferiority clinical trial of this compound.
References
- 1. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immediate and delayed switches to tenofovir DF-containing, this compound-based antiretroviral regimen: the SPRINT extensional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switch to fixed-dose this compound, lamivudine, and tenofovir DF versus elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide in virologically suppressed people living with HIV-1: the 48-week results of the SPRINT trial, a multi-centre, randomised, double-blind, active-controlled, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Studies on the Efficacy and Safety of this compound-Based Versus Efavirenz-Based Antiretroviral Therapy in the Management of Persons Living with HIV: A Real-World Study in Guizhou, China - PubMed [pubmed.ncbi.nlm.nih.gov]
No Direct In Vitro Evidence of Synergy Between Ainuovirine and Integrase Inhibitors
A comprehensive review of published scientific literature reveals no direct in vitro studies evaluating the synergistic effects of Ainuovirine (B1263326), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), in combination with any integrase strand transfer inhibitors (INSTIs).
This compound has been studied in combination with nucleoside reverse transcriptase inhibitors (NRTIs) such as lamivudine (B182088) and tenofovir (B777), where it has demonstrated synergistic anti-HIV activity.[1][2][3] Clinical trials have primarily focused on comparing this compound-based regimens to those containing the NNRTI efavirenz (B1671121).[4][5]
While the broader field of antiretroviral research has established that combinations of drugs from different classes can lead to synergistic inhibition of HIV-1, specific data for this compound and INSTIs is not available in the public domain. For instance, studies have shown that integrase inhibitors like eltegravir and raltegravir (B610414) exhibit strong synergy when combined with the NRTIs emtricitabine (B123318) and tenofovir.[6][7][8] Similarly, dolutegravir (B560016) has been shown to have at least an additive or synergistic effect when combined with other antiretrovirals.[9][10]
However, these findings for other drug combinations do not provide experimental data on the potential interaction between this compound and integrase inhibitors. Without specific in vitro studies, such as checkerboard assays or isobologram analyses, for this particular combination, it is not possible to provide a quantitative comparison, detail experimental protocols, or create the requested visualizations.
Therefore, the requested comparison guide on the synergy of this compound with integrase inhibitors in vitro cannot be generated at this time due to the absence of the necessary experimental data in the scientific literature. Researchers and drug development professionals are encouraged to consult forthcoming research for any future studies that may address this specific drug combination.
References
- 1. Pharmacokinetics and Safety of this compound/Lamivudine/Tenofovir Combination Tablets in Young and Elderly Patients with Human Immunodeficiency Virus-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of this compound and exposure–response analysis in human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of this compound versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The combined anti-HIV-1 activities of emtricitabine and tenofovir plus the integrase inhibitor elvitegravir or raltegravir show high levels of synergy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative evaluation of the antiretroviral efficacy of dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Barrier to Resistance of Dolutegravir in Two-Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Ainuovirine Demonstrates Superior Lipid Profile Compared to Efavirenz in HIV-1 Treatment
For Immediate Release
[City, State] – [Date] – Clinical and real-world data indicate that Ainuovirine (ANV), a novel non-nucleoside reverse-transcriptase inhibitor (NNRTI), is associated with a more favorable lipid profile in individuals with HIV-1 compared to the widely used NNRTI, Efavirenz (B1671121) (EFV). Multiple studies have shown that this compound treatment leads to beneficial changes in key lipid parameters, suggesting a lower risk of dyslipidemia, a common comorbidity in people living with HIV and a significant risk factor for cardiovascular disease.
This compound, approved in China for the treatment of HIV-1 infection, has consistently shown non-inferior antiviral efficacy to Efavirenz. However, its impact on patient lipid profiles presents a significant advantage. In contrast to Efavirenz, which is known to be associated with adverse lipid changes, this compound has been shown to decrease total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C)[1][2][3][4].
Comparative Analysis of Lipid Profile Changes
The following table summarizes the mean changes in lipid profiles from baseline in patients receiving this compound-based regimens versus Efavirenz-based regimens, as observed in a 24-week real-world, retrospective, multi-center cohort study of treatment-experienced patients.
| Lipid Parameter | This compound (ANV) - Mean Change from Baseline (mmol/L) | Efavirenz (EFV) - Mean Change from Baseline (mmol/L) | p-value |
| Total Cholesterol (TC) | -0.06[2][3] | +0.26[2][3] | 0.006[2][3] |
| Triglycerides (TG) | -0.6[2][3] | +0.14[2][3] | <0.001[2][3] |
| High-Density Lipoprotein Cholesterol (HDL-C) | +0.09[2][3] | +0.08[2][3] | 0.006[2][3] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | -0.18[2][3] | +0.29[2][3] | <0.001[2][3] |
Similar favorable lipid profile changes with this compound have been observed in treatment-naïve patients as well[5]. In one study, treatment-naïve patients on an this compound regimen showed a significant decrease in LDL-C and a dramatic increase in HDL-C compared to those on an Efavirenz regimen[1][6][7].
Experimental Protocols
The comparative data are primarily derived from real-world, retrospective, multi-center cohort studies and randomized phase 3 trials conducted in China[1][2][3].
Study Design: The real-world studies were retrospective, multi-center controlled cohort studies. A randomized, open-label, multicenter phase 3 trial also compared the efficacy and safety of this compound and Efavirenz.
Participant Population: The studies included both treatment-naïve and treatment-experienced adults with HIV-1 infection. Eligible participants were aged 18 or older and had achieved virological suppression if treatment-experienced. Patients with severe metabolic abnormalities, cardiovascular diseases, and major neurological and psychiatric diseases were typically excluded[1].
Treatment Regimens:
-
This compound Group: Received an this compound-based regimen, which for treatment-experienced patients often involved switching from an Efavirenz-based regimen[1][2][3].
-
Efavirenz Group: Continued with an Efavirenz-based regimen[1][2][3]. Both NNRTIs were administered in combination with two nucleoside reverse transcriptase inhibitors (NRTIs)[1][6].
Data Collection and Endpoints: Patient data, including lipid profiles (TC, TG, HDL-C, and LDL-C), HIV-1 RNA levels, and CD4+ T-cell counts, were collected at baseline and at specified follow-up intervals, typically at week 12 and week 24[1][6]. The primary endpoints were often viral suppression and changes in lipid profiles[1][7].
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the comparative clinical studies.
Signaling Pathways and Mechanism of Action
The differential effects of this compound and Efavirenz on lipid metabolism are likely due to their distinct interactions with cellular pathways. While the precise mechanisms for this compound are still under investigation, research has shed light on how Efavirenz contributes to dyslipidemia.
Efavirenz has been shown to be a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine that plays a key role in xenobiotic sensing and metabolism[8]. Activation of PXR by Efavirenz can lead to the altered expression of genes involved in lipid uptake and synthesis, contributing to hypercholesterolemia and hepatic steatosis[8].
The diagram below illustrates the proposed signaling pathway for Efavirenz-induced dyslipidemia.
The mechanism by which this compound maintains a more favorable lipid profile is not yet fully elucidated but is a subject of ongoing research. It is hypothesized that this compound may not interact with PXR in the same manner as Efavirenz, or it may influence other lipid-regulating pathways.
Conclusion
The available evidence strongly suggests that this compound is a lipid-friendly alternative to Efavirenz for the treatment of HIV-1. Its ability to maintain or improve lipid profiles, in addition to its robust antiviral efficacy, makes it a promising option for people with HIV, particularly those with or at risk for cardiovascular disease. Further research is warranted to fully understand the long-term benefits and the underlying mechanisms of this compound's favorable metabolic effects.
References
- 1. Impacts of this compound-based and efavirenz-based antiretroviral therapies on the lipid profile of HIV/AIDS patients in southern China: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy and effect on lipid profiles of switching to this compound-based regimen versus continuing efavirenz-based regimen in people with HIV-1: 24-week results from a real-world, retrospective, multi-center cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and effect on lipid profiles of switching to this compound-based regimen versus continuing efavirenz-based regimen in people with HIV-1: 24-week results from a real-world, retrospective, multi-center cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosciencetrends.com [biosciencetrends.com]
- 6. Frontiers | Impacts of this compound-based and efavirenz-based antiretroviral therapies on the lipid profile of HIV/AIDS patients in southern China: a real-world study [frontiersin.org]
- 7. Impacts of this compound-based and efavirenz-based antiretroviral therapies on the lipid profile of HIV/AIDS patients in southern China: a real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-nucleoside reverse transcriptase inhibitor efavirenz activates PXR to induce hypercholesterolemia and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ainuovirine: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines necessitates adherence to general best practices for antiretroviral and pharmaceutical waste management to ensure safety and compliance. Researchers, scientists, and drug development professionals handling Ainuovirine are advised to follow established protocols for hazardous pharmaceutical waste to mitigate environmental contamination and potential health risks.
This compound, a non-nucleoside reverse transcriptase inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal. The proper handling of unused this compound, contaminated laboratory materials, and empty containers is crucial for maintaining a safe laboratory environment and adhering to regulatory standards.
Step-by-Step Disposal Protocol for this compound Waste
In the absence of explicit instructions from the manufacturer, a conservative approach aligned with federal and local regulations for pharmaceutical waste is recommended. This involves treating all this compound waste as potentially hazardous.
1. Waste Segregation and Identification: At the point of generation, it is critical to segregate this compound waste from general laboratory trash. All waste streams containing or potentially contaminated with this compound should be clearly labeled.
2. Containerization: Utilize designated, leak-proof, and clearly labeled waste containers. The choice of container depends on the nature of the waste:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid lab materials should be placed in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, non-reactive container clearly labeled as "Hazardous Waste: this compound."
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container.
3. Final Disposal: The primary and most recommended method for the final disposal of pharmaceutical waste is incineration by a licensed hazardous waste management company. This ensures the complete destruction of the active pharmaceutical ingredient. It is crucial to contract with a certified vendor that can provide documentation of proper disposal.
Under no circumstances should this compound waste be:
-
Flushed down the drain.
-
Disposed of in regular trash.
Summary of this compound Waste Disposal Procedures
| Waste Category | Description | Recommended Disposal Procedure |
| Unused/Expired this compound | Pure this compound powder or tablets. | Collect in a clearly labeled, sealed container for hazardous pharmaceutical waste. Arrange for pickup and incineration by a licensed waste management vendor. |
| Contaminated Labware | Glassware, plasticware, pipette tips, etc., that have come into contact with this compound. | Decontaminate if possible and permissible by institutional protocols. Otherwise, dispose of in a designated hazardous waste container for incineration. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment. | Place in a labeled hazardous waste bag or container for incineration. |
| Aqueous Solutions | Solutions containing dissolved this compound. | Collect in a sealed, leak-proof container labeled as hazardous liquid waste. Do not mix with other chemical waste streams unless compatibility is confirmed. Arrange for incineration. |
| Empty Containers | Original this compound vials or bottles. | Triple-rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. Deface the label to prevent misuse. The rinsed container may then be disposed of according to institutional guidelines for non-hazardous waste, though incineration is the safest option. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Essential Safety and Handling of Ainuovirine in a Research Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Ainuovirine. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling non-nucleoside reverse transcriptase inhibitors (NNRTIs) and general laboratory chemicals provide a strong framework for ensuring personnel safety and proper disposal.
This compound is a novel NNRTI used in the treatment of HIV-1 infection.[1] In a laboratory setting, it is crucial to handle this compound with care to minimize occupational exposure and prevent environmental contamination. The following guidelines provide essential, immediate safety and logistical information for the operational use and disposal of this compound in a research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent direct contact with this compound. The recommended PPE includes:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Should be worn at all times when handling the compound. If direct contact occurs, change gloves immediately and wash hands thoroughly. Do not wear gloves outside of the laboratory.[2] |
| Body Protection | Laboratory coat | A dedicated lab coat or gown should be worn over personal clothing and kept fastened. It should not be worn outside the laboratory area.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against accidental splashes or aerosol generation.[4] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of the compound or when there is a potential for aerosolization.[4] |
Operational Handling and Spill Response
Engineering Controls:
-
Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any potential airborne particles are appropriately diluted and removed.
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area within the fume hood should be clean and uncluttered.
-
Handling: Use dedicated spatulas and weighing papers for the compound. Avoid creating dust. If dissolving in a solvent, add the solvent to the powder slowly to prevent splashing.
-
Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent. All disposable materials used in the process should be treated as chemical waste.
Spill Response: In the event of a spill, the following steps should be taken immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Alert: Inform the laboratory supervisor and relevant safety personnel.
-
Contain: If safe to do so, cover the spill with an absorbent material to prevent it from spreading.
-
Clean-up: Wearing appropriate PPE, carefully clean the spill area. For a powdered spill, gently cover with absorbent material and then wet it to prevent dust from becoming airborne. All materials used for clean-up must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, weighing papers, and other disposable items should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be kept closed when not in use.
-
Waste should be stored in a designated, secure area away from general lab traffic.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal, which typically involves a certified waste management vendor.
By adhering to these safety protocols, researchers can handle this compound responsibly, minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific excellence.
References
- 1. P-1262. Safety and Pharmacokinetics of this compound, a Novel Non-NucleosideReverse Transcriptase Inhibitor, in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. viratree.com [viratree.com]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. CDST_LT: Personal Protective Equipment (PPE) | Knowledge Base [ntep.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
